LC-MB12
Description
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Properties
Molecular Formula |
C43H44Cl2N10O8 |
|---|---|
Molecular Weight |
899.8 g/mol |
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea |
InChI |
InChI=1S/C43H44Cl2N10O8/c1-51(43(61)50-38-36(44)31(62-2)21-32(63-3)37(38)45)34-22-33(46-23-47-34)48-25-4-6-26(7-5-25)53-16-18-54(19-17-53)40(58)24-12-14-52(15-13-24)27-8-9-28-29(20-27)42(60)55(41(28)59)30-10-11-35(56)49-39(30)57/h4-9,20-24,30H,10-19H2,1-3H3,(H,50,61)(H,46,47,48)(H,49,56,57) |
InChI Key |
BUEXWHUMUYQITQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NC8=C(C(=CC(=C8Cl)OC)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of LC-MB12
Introduction
This compound is an investigational, orally bioavailable small molecule that represents a novel therapeutic strategy for cancers driven by aberrant Fibroblast Growth Factor Receptor 2 (FGFR2) signaling, particularly gastric cancer.[1][2][3][4] It belongs to a class of drugs known as Proteolysis-Targeting Chimeras (PROTACs).[1][5] Unlike traditional kinase inhibitors that merely block the enzymatic activity of a target protein, PROTACs are designed to induce the selective degradation of the target protein, in this case, FGFR2.[1][5] This guide provides a detailed overview of the molecular mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates as a bifunctional molecule, tethering the FGFR2 protein to the E3 ubiquitin ligase machinery, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate FGFR2.[5]
The structure of this compound consists of three key components:
-
A warhead that binds to FGFR2 : This is derived from infigratinib (BGJ398), a known pan-FGFR kinase inhibitor.[1][5]
-
A ligand that recruits an E3 ubiquitin ligase : this compound utilizes a ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][5]
-
A chemical linker : This linker connects the FGFR2-binding moiety to the CRBN ligand, facilitating the formation of a ternary complex between FGFR2, this compound, and CRBN.[3][4]
The primary mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation : this compound simultaneously binds to both FGFR2 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (FGFR2–this compound–CRBN).
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FGFR2 protein.
-
Proteasomal Degradation : The polyubiquitinated FGFR2 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
-
Recycling : After degradation of FGFR2, this compound is released and can act catalytically to induce the degradation of additional FGFR2 molecules.
This degradation-based approach offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with kinase domain mutations and to provide a more profound and sustained suppression of signaling pathways.[3]
Visualizing the PROTAC Mechanism of this compound
Caption: The PROTAC mechanism of this compound.
Selectivity Profile
A noteworthy characteristic of this compound is its preferential degradation of FGFR2 over other FGFR isoforms (FGFR1, 3, and 4), despite its warhead being derived from the pan-FGFR inhibitor infigratinib.[1][5] The precise molecular basis for this selectivity is still under investigation but may be attributed to the specific stereochemistry and linker composition of this compound, which could favor the formation of a stable ternary complex with FGFR2 and CRBN over other isoforms.[1][5] This enhanced selectivity for FGFR2 may translate to greater clinical efficacy and a more favorable safety profile by minimizing off-target effects.[3][4]
Downstream Signaling Inhibition
FGFR2 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation.[6] The key pathways activated by FGFR2 include:
-
RAS-MAPK Pathway : Promotes cell proliferation.
-
PI3K-AKT Pathway : Supports cell survival and growth.
-
JAK-STAT Pathway : Involved in various cellular processes including inflammation and hematopoiesis.
-
PLCγ-PKC Pathway : Regulates cell motility and differentiation.[7]
By inducing the degradation of FGFR2, this compound effectively shuts down these oncogenic signaling cascades.[1][5] Preclinical studies have shown that this compound leads to a more potent suppression of downstream signaling compared to its parent inhibitor, infigratinib.[5] This results in significant anti-proliferative effects and the induction of cell cycle arrest in FGFR2-dependent cancer cells.[2]
Visualizing FGFR2 Downstream Signaling Inhibition
Caption: Inhibition of FGFR2 signaling pathways by this compound.
Quantitative Preclinical Data
The efficacy of this compound has been quantified in various preclinical models of gastric cancer.
In Vitro Degradation and Anti-proliferative Activity
| Cell Line | Cancer Type | Target Metric | Value | Reference |
| KATO III | Gastric Cancer | DC₅₀ | 11.8 nM | [2] |
| KATO III | Gastric Cancer | IC₅₀ | 29.1 nM | [2] |
| SNU-16 | Gastric Cancer | IC₅₀ | 3.7 nM | [2] |
| NCI-H716 | Colorectal Cancer | IC₅₀ | 3.2 nM | [2] |
DC₅₀: The concentration required to degrade 50% of the target protein. IC₅₀: The concentration required to inhibit cell growth by 50%.
In Vivo Antitumor Efficacy and Pharmacokinetics
| Parameter | Model/Species | Value | Reference |
| Tumor Growth Inhibition | SNU-16 Xenograft (Mice) | 63.1% at 20 mg/kg/day (p.o.) for 15 days | [2] |
| Oral Bioavailability (F) | Mice | 13% | [2] |
| Cₘₐₓ (Time to Peak) | Mice | 2.6 hours | [2] |
Experimental Protocols
The following are generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.
Western Blot for Protein Degradation
This assay is used to quantify the amount of FGFR2 protein in cells following treatment with this compound.
-
Cell Culture and Treatment : Cancer cell lines (e.g., KATO III) are cultured to ~80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 3-12 hours).
-
Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for FGFR2. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : The intensity of the FGFR2 band is quantified and normalized to the loading control. The DC₅₀ value is calculated from the dose-response curve.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the anti-proliferative effects of this compound.
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
ATP Measurement : The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Data Acquisition : Luminescence is read using a plate reader.
-
Analysis : The data is normalized to vehicle-treated controls, and the IC₅₀ value is determined by fitting the dose-response curve to a non-linear regression model.
In Vivo Xenograft Model
This model assesses the antitumor activity of this compound in a living organism.
-
Tumor Implantation : Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., SNU-16).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 20 mg/kg/day). The control group receives a vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm in vivo target degradation).
-
Efficacy Calculation : Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Visualizing the Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound is a selective FGFR2 degrader that leverages PROTAC technology to eliminate its target protein.[1][3][4] Its mechanism of action involves the formation of a ternary complex with FGFR2 and the CRBN E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of FGFR2.[5] This event-driven pharmacology results in a profound and sustained inhibition of downstream oncogenic signaling, translating to potent anti-proliferative and antitumor activity in preclinical models of FGFR2-driven cancers.[1][2] The unique selectivity of this compound for FGFR2, despite being derived from a pan-FGFR inhibitor, highlights a key advantage of the PROTAC modality and positions this compound as a promising therapeutic candidate for further development.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
LC-MB12: A Technical Guide to a Selective FGFR2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
LC-MB12 is a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] As a heterobifunctional molecule, this compound is composed of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a potent FGFR2 inhibitor, BGJ398, joined by a rigid linker.[3][4] This unique construction facilitates the ubiquitination and subsequent proteasomal degradation of FGFR2, offering a promising therapeutic strategy for cancers driven by aberrant FGFR2 signaling, particularly gastric cancer.[2][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is chemically identified as 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-(1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C43H44Cl2N10O8 |
| Molecular Weight | 899.79 g/mol |
| Exact Mass | 898.2721 |
| Elemental Analysis | C, 57.40%; H, 4.93%; Cl, 7.88%; N, 15.57%; O, 14.22% |
Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of FGFR2. The molecule's BGJ398 moiety binds to the FGFR2 protein, while the CRBN ligand recruits the E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of FGFR2, marking it for degradation by the proteasome. This degradation-based mechanism distinguishes this compound from traditional small-molecule inhibitors that only block the receptor's kinase activity.
FGFR2 Signaling Pathway and Inhibition by this compound
The Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates its intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[6] In many cancers, aberrant FGFR2 activation leads to uncontrolled tumor growth. This compound-mediated degradation of FGFR2 effectively shuts down these downstream signaling cascades.
Caption: FGFR2 signaling pathway and its inhibition by this compound.
Biological Activity
In Vitro Activity
This compound has demonstrated potent and selective degradation of FGFR2 in various cancer cell lines.
Table 2: In Vitro Activity of this compound
| Cell Line | Assay Type | Metric | Value (nM) |
| KATO III | Degradation | DC50 | 11.8[3][4] |
| KATO III | Growth Inhibition | IC50 | 29.1[4] |
| SNU-16 | Growth Inhibition | IC50 | 3.7[4] |
| NCI-H716 | Growth Inhibition | IC50 | 3.2[4] |
In KATO III cells, this compound induced FGFR2 degradation in a time-dependent manner.[3][4] Furthermore, treatment with 100 nM this compound for 6 hours resulted in a 77% reduction of FGFR2 in KATO III cells and a 43% reduction in NCI-H1581 cells.[3][4] this compound also induced G0/G1 phase cell cycle arrest in KATO III cells.[4]
In Vivo Activity
The anti-tumor efficacy of this compound has been evaluated in xenograft mouse models.
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Mice [4]
| Parameter | Value | Conditions |
| Tumor Growth Inhibition | 63.1% | 20 mg/kg/day, p.o., 15 days in SNU-16 xenograft |
| Cmax | - | 2.6 h at 20 mg/kg, p.o. |
| Oral Bioavailability (F) | 13% | 20 mg/kg, p.o. |
This compound was well-tolerated in mice at a dose of 20 mg/kg, p.o. for 30 days, with no apparent hepatotoxicity or nephrotoxicity.[4]
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of this compound. For specific details, refer to the primary publication.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for FGFR2 Degradation
-
Cell Lysis: After treatment with this compound or vehicle, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FGFR2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation.
Experimental Workflow for PROTAC Characterization
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
This compound is a potent and selective FGFR2-degrading PROTAC with demonstrated anti-tumor activity in preclinical models of gastric cancer. Its ability to induce the degradation of FGFR2 offers a distinct and potentially more durable therapeutic effect compared to traditional kinase inhibitors. The data presented herein support the continued investigation of this compound as a promising therapeutic candidate for FGFR2-driven malignancies. Further studies are warranted to explore its full clinical potential.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Collection - Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LC-MB12: A Targeted FGFR2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abnormal activation of Fibroblast Growth Factor Receptor 2 (FGFR2) is a key driver in the pathogenesis of various cancers, particularly gastric cancer.[1][2] While traditional small-molecule inhibitors targeting the kinase activity of FGFR2 have shown clinical utility, their efficacy can be limited by acquired resistance mutations.[1][2] LC-MB12 emerges as a potent and selective orally bioavailable FGFR2 degrader, offering a promising alternative therapeutic strategy.[1][3] This technical guide details the synthesis, mechanism of action, and preclinical evaluation of this compound, a Proteolysis Targeting Chimera (PROTAC) that harnesses the cell's natural protein disposal machinery to eliminate FGFR2.
Introduction to Targeted Protein Degradation and FGFR2
Targeted protein degradation utilizing PROTACs represents a paradigm shift in pharmacology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules that induce the degradation of the target protein.[4] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[4] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
FGFR2, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and differentiation.[3][5] Dysregulation of FGFR2 signaling, often through gene amplification or mutation, is implicated in the progression of numerous cancers.[1][2] By specifically targeting FGFR2 for degradation, this compound offers a novel approach to overcome the limitations of conventional FGFR2 inhibitors.[1][2]
Synthesis and Physicochemical Properties of this compound
This compound is a PROTAC comprised of BGJ398 (a pan-FGFR inhibitor), a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis would involve the conjugation of these three components. The synthesis of similar PROTACs typically involves multi-step organic chemistry reactions to connect the target-binding ligand and the E3 ligase ligand via a chemically stable linker.[7][8][9]
Mechanism of Action
This compound exerts its therapeutic effect by inducing the selective degradation of FGFR2. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Upon entering the cell, this compound forms a ternary complex with FGFR2 and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of FGFR2, which is then recognized and degraded by the proteasome. This leads to the suppression of downstream signaling pathways that drive tumor growth.
Preclinical Data
In Vitro Degradation and Anti-proliferative Activity
This compound has demonstrated potent and selective degradation of FGFR2 in gastric cancer cell lines.[3][6] The tables below summarize the key in vitro activity of this compound.
| Cell Line | DC₅₀ (nM) | Timepoint | Reference |
| KATO III | 11.8 | Not Specified | [3][6] |
| Cell Line | IC₅₀ (nM) | Timepoint | Reference |
| KATO III | 29.1 | 72 hours | [3][6] |
| SNU-16 | 3.7 | 72 hours | [3][6] |
| NCI-H716 | 3.2 | 72 hours | [3][6] |
This compound also induces G0/G1 phase cell cycle arrest in KATO III cells.[3][6]
In Vivo Efficacy and Pharmacokinetics
In vivo studies in a SNU-16 xenograft mouse model demonstrated significant anti-tumor activity of this compound.[3]
| Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| SNU-16 Xenograft | 20 mg/kg/day, p.o., 15 days | 63.1% | [3] |
Pharmacokinetic analysis in mice revealed that this compound is orally bioavailable.[3]
| Parameter | Value | Animal | Reference |
| Cₘₐₓ | Not Specified | Mouse | [3] |
| Tₘₐₓ | 2.6 hours | Mouse | [3] |
| Oral Bioavailability (F) | 13% | Mouse | [3] |
Experimental Protocols
The following are generalized protocols for the types of experiments used to characterize this compound. Specific details for the this compound studies are not fully available in the public domain.
Western Blotting for FGFR2 Degradation
This protocol outlines the general steps for assessing protein degradation via Western blotting.
-
Cell Culture and Treatment: Plate gastric cancer cells (e.g., KATO III, SNU-16) and treat with various concentrations of this compound for specified time periods.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FGFR2 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities to determine the extent of FGFR2 degradation.
Cell Viability Assay
This protocol describes a general method for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed gastric cancer cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Incubation: Incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate IC₅₀ values by fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously implant SNU-16 cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize mice into treatment and vehicle control groups.
-
Dosing: Administer this compound orally at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition.
FGFR2 Signaling Pathway
This compound-mediated degradation of FGFR2 inhibits downstream signaling pathways that are critical for cancer cell proliferation and survival.
Conclusion
This compound is a promising, orally bioavailable FGFR2-selective degrader with potent in vitro and in vivo anti-tumor activity in gastric cancer models.[1][3] By harnessing the power of targeted protein degradation, this compound offers a novel therapeutic strategy that has the potential to overcome resistance mechanisms associated with traditional FGFR2 inhibitors. Further preclinical and clinical development of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cereblon (CRBN) in the Neosubstrate Degradation Activity of LC-MB12
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LC-MB12 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Fibroblast Growth Factor Receptor 2 (FGFR2), a key oncogenic driver in various cancers, including gastric cancer.[1][2][3] Its mechanism of action is critically dependent on the E3 ubiquitin ligase Cereblon (CRBN). This technical guide delineates the integral role of CRBN in the function of this compound, providing a comprehensive overview of the underlying molecular mechanisms, experimental methodologies to characterize this interaction, and quantitative data to support the targeted degradation of FGFR2.
Introduction to Cereblon and Targeted Protein Degradation
Cereblon (CRBN) is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] This complex plays a pivotal role in the ubiquitin-proteasome system (UPS), which is the primary cellular machinery for protein degradation.[6][7] Small molecules, such as immunomodulatory drugs (IMiDs) and the CRBN-recruiting moiety of PROTACs, can modulate the substrate specificity of CRBN, inducing the degradation of proteins not endogenously targeted by the ligase.[8][9][10] This process, known as targeted protein degradation, has emerged as a powerful therapeutic strategy.[11][12]
PROTACs, like this compound, are heterobifunctional molecules that consist of two distinct ligands connected by a linker.[6][11] One ligand binds to the protein of interest (POI), in this case FGFR2, while the other ligand recruits an E3 ubiquitin ligase, such as CRBN.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][12]
The Molecular Mechanism of this compound Function
The function of this compound is initiated by the formation of a ternary complex between FGFR2, this compound, and the CRL4^CRBN^ E3 ligase.[2][13] The BGJ398 component of this compound binds to the kinase domain of FGFR2, while the thalidomide-like moiety binds to a specific pocket on CRBN.[1][4][14] This event brings the E3 ligase in close proximity to FGFR2, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of FGFR2.[6] The resulting polyubiquitinated FGFR2 is then recognized and degraded by the proteasome.[7]
Quantitative Analysis of this compound Activity
The efficacy of this compound is quantified by its ability to induce the degradation of FGFR2 and inhibit the growth of FGFR2-dependent cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (FGFR2 Degradation) | KATO III | 11.8 nM | [1] |
| IC50 (Cell Growth Inhibition) | KATO III | 29.1 nM | [1] |
| SNU-16 | 3.7 nM | [1] | |
| NCI-H716 | 3.2 nM | [1] | |
| In Vivo Tumor Growth Inhibition | SNU-16 Xenograft | 63.1% at 20 mg/kg/day | [1] |
Table 1: In Vitro and In Vivo Activity of this compound. DC50 represents the concentration of this compound required to degrade 50% of FGFR2. IC50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
The characterization of the CRBN-dependent activity of this compound involves a series of biochemical and cell-based assays.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay is used to verify the formation of the FGFR2-LC-MB12-CRBN ternary complex.
Methodology:
-
Cell Lysis: Culture FGFR2-expressing cells and treat with this compound. Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for FGFR2.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against CRBN to detect its presence in the complex.
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of FGFR2 in the presence of this compound and the CRL4^CRBN^ complex.
Methodology:
-
Reaction Mixture: Combine purified recombinant FGFR2, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the CRL4^CRBN^ complex in a reaction buffer.
-
Initiation: Add this compound to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by Western blotting using an anti-FGFR2 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated FGFR2 will be observed.
Cellular Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of a target protein in cells.
Methodology:
-
Cell Treatment: Plate FGFR2-amplified cancer cells (e.g., KATO III, SNU-16) and treat with a dose range of this compound for various time points.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against FGFR2 and a loading control (e.g., GAPDH).
-
Densitometry: Quantify the band intensities to determine the relative amount of FGFR2 protein remaining after treatment. The DC50 value can be calculated from the dose-response curve.
Competitive Binding Assay (e.g., TR-FRET)
This assay measures the binding affinity of the this compound CRBN ligand to purified CRBN protein.[15][16][17]
Methodology:
-
Reagents: Use a terbium (Tb)-labeled anti-His antibody (donor), His-tagged CRBN, and a fluorescently labeled known CRBN binder (tracer/acceptor).
-
Assay Setup: In a microplate, combine the Tb-antibody, His-CRBN, and the fluorescent tracer. This will result in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Competition: Add increasing concentrations of the unlabeled CRBN-binding moiety of this compound.
-
Measurement: The unlabeled ligand will compete with the fluorescent tracer for binding to CRBN, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is determined from the dose-response curve. This value is indicative of the binding affinity.
Conclusion
The function of the FGFR2-targeting PROTAC, this compound, is unequivocally dependent on its ability to recruit the E3 ubiquitin ligase Cereblon. By hijacking the CRL4^CRBN^ complex, this compound effectively induces the ubiquitination and subsequent proteasomal degradation of the oncoprotein FGFR2. The experimental protocols and quantitative data presented in this guide provide a robust framework for the characterization and evaluation of CRBN-dependent protein degraders. A thorough understanding of the intricate interplay between the PROTAC, the target protein, and the E3 ligase is paramount for the rational design and development of novel and effective targeted protein degradation therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 10. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Infigratinib (BGJ398) as a Core Component of the FGFR2 Degrader LC-MB12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of infigratinib (also known as BGJ398), a potent and selective fibroblast growth factor receptor (FGFR) inhibitor, and its pivotal role as the targeting warhead in the proteolysis-targeting chimera (PROTAC), LC-MB12. This compound is a novel, orally bioavailable degrader of FGFR2, a key oncogenic driver in various cancers, including gastric cancer. This document details the mechanism of action of both infigratinib and this compound, presents quantitative data from preclinical and clinical studies in structured tables, and provides detailed experimental protocols for key assays. Furthermore, signaling pathways, the mechanism of PROTAC-mediated degradation, and experimental workflows are visualized through diagrams generated using the DOT language.
Introduction to Infigratinib (BGJ398)
Infigratinib is a small molecule, ATP-competitive tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2] Genetic alterations in FGFRs, such as gene fusions, amplifications, or mutations, can lead to constitutive activation of downstream signaling pathways, promoting oncogenesis.[3] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, effectively blocking its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[4] This targeted inhibition has shown clinical efficacy in cancers with aberrant FGFR signaling, most notably in cholangiocarcinoma with FGFR2 fusions, for which it has received FDA approval.[2][5]
This compound: An Infigratinib-Based PROTAC for FGFR2 Degradation
This compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of FGFR2.[6][] It is a heterobifunctional molecule that consists of three key components:
-
Infigratinib (BGJ398): Serves as the warhead that selectively binds to the FGFR2 protein.[]
-
A Linker: A chemical moiety that connects the warhead to the E3 ligase ligand.
-
A Cereblon (CRBN) Ligand: This part of the molecule recruits the CRBN E3 ubiquitin ligase complex.[]
By simultaneously binding to both FGFR2 and the CRBN E3 ligase, this compound facilitates the formation of a ternary complex. This proximity enables the E3 ligase to ubiquitinate FGFR2, marking it for degradation by the proteasome. This degradation-based approach offers a distinct advantage over simple inhibition, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms associated with kinase inhibitors.[8][9]
Quantitative Data
In Vitro Activity of Infigratinib and this compound
| Compound | Target | Assay Type | Cell Line | IC50 / DC50 | Reference |
| Infigratinib | FGFR1 | Cell-free kinase assay | - | 0.9 nM | [10] |
| Infigratinib | FGFR2 | Cell-free kinase assay | - | 1.4 nM | [10] |
| Infigratinib | FGFR3 | Cell-free kinase assay | - | 1.0 nM | [10] |
| Infigratinib | FGFR4 | Cell-free kinase assay | - | 61 nM | [5] |
| Infigratinib | VEGFR2 | Cell-free kinase assay | - | 180 nM | [10] |
| This compound | FGFR2 | Degradation | KATO III | 11.8 nM (DC50) | [][11] |
| This compound | Cell Viability | Proliferation Assay | KATO III | 29.1 nM (IC50) | [][12] |
| This compound | Cell Viability | Proliferation Assay | SNU-16 | 3.7 nM (IC50) | [][12] |
| This compound | Cell Viability | Proliferation Assay | NCI-H716 | 3.2 nM (IC50) | [][12] |
In Vivo Efficacy of this compound
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| This compound | SNU-16 Xenograft (Nude Mice) | Gastric Cancer | 20 mg/kg/day, p.o., 15 days | 63.1% tumor growth inhibition | [][12] |
Pharmacokinetics of Infigratinib and this compound
| Compound | Species | Dose | Cmax | Tmax | Bioavailability (F) | Reference |
| Infigratinib | Humans | 125 mg | 282.5 ng/mL | 6 h | - | [5] |
| Infigratinib | Rabbits | - | 87.25 ± 1.43 ng/ml | 6.0 ± 0.03 hours | - | [13] |
| This compound | Mice | 20 mg/kg, p.o. | - | 2.6 h | 13% | [][12] |
Clinical Efficacy of Infigratinib (NCT02150967)
| Indication | Patient Population | Treatment | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference |
| Cholangiocarcinoma | Previously treated, with FGFR2 fusions/rearrangements | Infigratinib 125 mg daily (21/28 days) | 23.1% | 5.0 months | [10][14] |
Signaling Pathways and Mechanisms of Action
Infigratinib Inhibition of FGFR Signaling
Infigratinib acts as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain. This prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. japsonline.com [japsonline.com]
- 14. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isoform Selectivity of the FGFR2 Degrader LC-MB12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the isoform selectivity of LC-MB12, a novel proteolysis-targeting chimera (PROTAC), for the Fibroblast Growth Factor Receptor 2 (FGFR2) over other FGFR isoforms. This compound represents a promising therapeutic strategy for FGFR2-driven malignancies, such as gastric cancer, by inducing the targeted degradation of the FGFR2 protein.[1][2] This document collates available quantitative data, outlines relevant experimental protocols, and visualizes key biological and experimental processes.
Introduction to this compound: A Selective FGFR2 Degrader
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various human cancers.[1][2] While pan-FGFR inhibitors have been developed, their clinical utility can be limited by off-target effects and acquired resistance.[1][2] this compound is an orally bioavailable PROTAC designed to overcome these limitations by selectively inducing the degradation of FGFR2.[1][3] It is a heterobifunctional molecule that links the pan-FGFR inhibitor BGJ398 (Infigratinib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Despite being derived from a non-isoform-selective inhibitor, this compound exhibits a remarkable preference for degrading FGFR2 over other FGFR family members.[1][2][4] The precise mechanism behind this unexpected selectivity is still under investigation but is thought to be related to the formation of a stable ternary complex between FGFR2, this compound, and the CRBN E3 ligase.[4]
Quantitative Analysis of Selectivity
The selectivity of this compound for FGFR2 is evident when comparing its degradation potency for FGFR2 with the inhibitory activity of its parental inhibitor, Infigratinib, against the four FGFR isoforms.
Table 1: Infigratinib (Parental Inhibitor) Activity Spectrum
| Target | IC50 (nM) |
| FGFR1 | 0.9[5][6] |
| FGFR2 | 1.4[5][6] |
| FGFR3 | 1.0[5][6] |
| FGFR4 | 60[5][6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in cell-free assays.
Table 2: this compound Degradation and Anti-proliferative Potency
| Parameter | Cell Line | Value (nM) |
| DC50 (FGFR2 Degradation) | KATO III | 11.8[3][7] |
| IC50 (Cell Growth Inhibition) | KATO III | 29.1[7] |
| SNU-16 | 3.7[7] | |
| NCI-H716 | 3.2[7] |
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. IC50 for cell growth represents the concentration that inhibits cell proliferation by 50%.
While direct comparative DC50 values for this compound against FGFR1, FGFR3, and FGFR4 are not publicly available, the literature consistently reports that this compound preferentially degrades membrane-bound FGFR2 among the four isoforms.[1][2][4][8]
Signaling Pathways and Mechanism of Action
FGFR2 Signaling Pathway
FGFR2 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][9]
Caption: Simplified FGFR2 signaling pathway leading to cell proliferation and survival.
Mechanism of Action of this compound
This compound functions as a PROTAC, a molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a target protein.
Caption: Catalytic cycle of this compound-mediated FGFR2 degradation.
Experimental Protocols
Detailed experimental procedures are crucial for the validation and characterization of PROTAC molecules like this compound. Below are generalized protocols for key experiments.
A. Western Blotting for Protein Degradation
This assay is fundamental to quantify the degradation of FGFR isoforms upon treatment with this compound.
-
Cell Culture and Treatment: Cancer cell lines with endogenous or engineered expression of FGFR isoforms (e.g., KATO III for FGFR2) are cultured to 70-80% confluency. The cells are then treated with a range of concentrations of this compound or vehicle control (DMSO) for various time points (e.g., 3, 6, 12 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for FGFR1, FGFR2, FGFR3, FGFR4, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, and the level of FGFR protein is normalized to the loading control. The DC50 value is calculated from the dose-response curve.
B. Cell Viability Assay
This assay measures the anti-proliferative effects of this compound.
-
Cell Seeding: Cells (e.g., KATO III, SNU-16) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: A reagent such as CellTiter-Glo® or MTT is added to the wells. For CellTiter-Glo®, luminescence is measured, which correlates with the amount of ATP and thus the number of viable cells.
-
Data Analysis: The results are normalized to vehicle-treated cells, and the IC50 value is determined by fitting the data to a dose-response curve.
C. Experimental Workflow for Selectivity Assessment
A logical workflow is necessary to systematically evaluate the isoform selectivity of a PROTAC.
Caption: A typical experimental workflow to determine the isoform selectivity of this compound.
Conclusion
This compound is a potent and orally bioavailable PROTAC that selectively induces the degradation of FGFR2.[3] This selectivity is noteworthy as its parental FGFR inhibitor, Infigratinib, is a pan-FGFR inhibitor. The available data demonstrates that this compound effectively degrades FGFR2 at nanomolar concentrations, leading to potent anti-proliferative effects in FGFR2-dependent cancer cell lines.[3][7] The unique degradation selectivity of this compound offers a promising therapeutic avenue for treating cancers with FGFR2 amplifications or mutations, potentially providing a wider therapeutic window and overcoming resistance mechanisms associated with traditional kinase inhibitors. Further research is warranted to fully elucidate the molecular basis of its FGFR2 selectivity and to evaluate its clinical efficacy.
References
- 1. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]
- 9. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]
A Technical Whitepaper on the Preclinical Development of LC-MB12 for Gastric Cancer
Disclaimer: As no public information is available for a compound designated "LC-MB12," this document serves as a representative technical guide based on established preclinical development strategies for antibody-drug conjugates (ADCs) in HER2-positive gastric cancer. The data presented herein is illustrative and does not correspond to an actual therapeutic agent.
Introduction
Gastric cancer is a leading cause of cancer-related mortality worldwide, with a significant unmet medical need for more effective therapies, particularly for patients with advanced or metastatic disease.[1][2] A subset of gastric cancers is characterized by the amplification and overexpression of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][3][4] Activation of HER2 triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which are central to tumor progression.[1][5]
This compound is an investigational antibody-drug conjugate (ADC) designed to target HER2-expressing tumor cells. It comprises a humanized monoclonal antibody, analogous to trastuzumab, covalently linked to a potent cytotoxic payload. This design allows for the targeted delivery of the cytotoxic agent directly to cancer cells, potentially increasing efficacy while minimizing systemic toxicity. This whitepaper details the preclinical data supporting the development of this compound as a potential therapeutic for HER2-positive gastric cancer.
In Vitro Characterization
The initial preclinical evaluation of this compound involved a series of in vitro assays to determine its potency and selectivity against a panel of human gastric cancer cell lines with varying levels of HER2 expression.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound was determined following 72 hours of continuous exposure. The results demonstrate potent cytotoxic activity that correlates directly with HER2 expression levels.
| Cell Line | HER2 Expression | This compound IC50 (nM) | Control IgG-ADC IC50 (nM) |
| NCI-N87 | High (IHC 3+) | 1.5 | > 1000 |
| OE19 | Moderate (IHC 2+) | 25.8 | > 1000 |
| AGS | Low/Negative (IHC 0) | 980 | > 1000 |
| SNU-16 | High (IHC 3+) | 2.1 | > 1000 |
Experimental Protocol: Cell Viability Assay (MTS)
-
Cell Seeding: Gastric cancer cell lines (NCI-N87, OE19, AGS, SNU-16) were seeded into 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: this compound and a non-targeting control IgG-ADC were serially diluted in culture medium and added to the wells. Cells were treated for 72 hours.
-
Viability Assessment: After the incubation period, 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well. The plates were incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.
-
Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.
Visualization: In Vitro Screening Workflow
Mechanism of Action and Signaling Pathway Analysis
To confirm that this compound elicits its effect through the intended HER2-mediated pathway, Western blot analyses were performed to assess the phosphorylation status of key downstream signaling proteins.
Visualization: HER2 Signaling Pathway
Experimental Protocol: Western Blot Analysis
-
Cell Treatment & Lysis: NCI-N87 cells were treated with this compound (10 nM) for 6, 12, and 24 hours. Post-treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies
The anti-tumor activity of this compound was evaluated in an in vivo setting using a cell line-derived xenograft (CDX) model established from HER2-positive NCI-N87 gastric cancer cells.[3][6]
Data Presentation: NCI-N87 Xenograft Model
Immunodeficient mice bearing established NCI-N87 tumors were treated intravenously (IV) once a week for three weeks. Tumor volumes were measured twice weekly.
| Treatment Group | Dose (mg/kg, IV) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 1 | 580 ± 95 | 53.6 |
| This compound | 3 | 210 ± 60 | 83.2 |
| This compound | 10 | 45 ± 25 | 96.4 |
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Study
-
Cell Implantation: Six-week-old female athymic nude mice were subcutaneously inoculated in the right flank with 5 x 10^6 NCI-N87 cells suspended in Matrigel.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Dosing: this compound was administered via tail vein injection at doses of 1, 3, and 10 mg/kg. The vehicle control group received a sterile saline solution. Dosing was performed on days 0, 7, and 14.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated on day 21. Tumors were excised for ex vivo analysis. Tumor Growth Inhibition (TGI) was calculated as [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
Preclinical Development Strategy
The overall preclinical development of this compound follows a structured, milestone-driven approach to systematically evaluate its potential as a clinical candidate.
Visualization: Preclinical Development Logic
Conclusion
The preclinical data for this compound demonstrate potent and selective anti-tumor activity against HER2-positive gastric cancer models. The in vitro cytotoxicity correlates strongly with HER2 expression, and in vivo studies show significant, dose-dependent tumor growth inhibition in a xenograft model. The mechanism of action is consistent with targeted delivery of a cytotoxic payload to HER2-expressing cells. These promising results support the continued development of this compound and the initiation of IND-enabling toxicology studies to advance this agent toward clinical trials for patients with HER2-positive gastric cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Gastric Cancer Signaling Pathways and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving gastric cancer preclinical studies using diverse in vitro and in vivo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and therapeutic interventions in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]
Delving into the Pharmacokinetics and Oral Bioavailability of LC-MB12, a Novel FGFR2 Degrader, in Murine Models
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile and oral bioavailability of LC-MB12, a potent and selective Fibroblast Growth Factor Receptor 2 (FGFR2) PROTAC (Proteolysis Targeting Chimera) degrader, in mouse models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this promising therapeutic agent.
Quantitative Pharmacokinetic Parameters
This compound has been evaluated in mouse models to determine its key pharmacokinetic parameters following oral administration. The data reveals that this compound is orally bioavailable, though with a relatively low percentage of the administered dose reaching systemic circulation.
A study in mice administered a 20 mg/kg oral dose of this compound demonstrated rapid absorption, with the maximum plasma concentration (Cmax) being reached at 2.6 hours post-administration. The oral bioavailability (F) was determined to be 13%.[1] This level of bioavailability, while modest, was sufficient to achieve therapeutic concentrations and demonstrate significant anti-tumor effects in in vivo models.[2][3]
For clarity and comparative analysis, the key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Units | Administration Route | Dose | Animal Model | Reference |
| Tmax | 2.6 | hours | Oral (p.o.) | 20 | mg/kg | [1] |
| F | 13 | % | Oral (p.o.) | 20 | mg/kg | [1] |
Experimental Protocols
While the specific, detailed experimental protocols from the primary literature were not fully accessible, this section outlines a generalized, representative methodology for conducting pharmacokinetic studies of an oral compound like this compound in mice, based on standard practices in the field.
Animal Models
-
Species: Mouse
-
Strain: (Specific strain, e.g., BALB/c, C57BL/6, or immunodeficient strains like NOD/SCID for xenograft studies)
-
Sex: (Typically male or female, specified in the study)
-
Age/Weight: (e.g., 6-8 weeks old, 20-25 g)
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.
Dosing and Sample Collection
-
Formulation: this compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension in 0.5% carboxymethylcellulose).
-
Administration: A single dose of this compound (e.g., 20 mg/kg) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 2.6, 4, 6, 8, 12, and 24 hours). Blood is typically collected via a sparse sampling method from different groups of animals at each time point or via serial sampling from the same animals if techniques like tail vein or submandibular bleeding are used.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and F) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizing the Mechanism of Action and Experimental Workflow
To visually represent the underlying biological process and the experimental design, the following diagrams have been generated using the DOT language.
Signaling Pathway: this compound-Mediated FGFR2 Degradation
This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system to selectively eliminate target proteins. In this case, this compound brings the FGFR2 protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FGFR2 by the proteasome.
References
Whitepaper: The Potent and Selective Degradation of FGFR2 by LC-MB12 and its Impact on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase whose aberrant activation is a key oncogenic driver in various malignancies, including gastric cancer.[1][2] Traditional therapeutic strategies involving pan-FGFR inhibitors have faced challenges with off-target toxicities and acquired resistance.[1][3] LC-MB12 emerges as a promising therapeutic agent, functioning as a Proteolysis-Targeting Chimera (PROTAC) that selectively induces the degradation of FGFR2.[1][3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound effects on downstream FGFR2 signaling cascades, and the experimental methodologies used for its evaluation. By incorporating an FGFR2 inhibitor (BGJ398/Infigratinib) and a Cereblon (CRBN) E3 ubiquitin ligase binder, this compound effectively hijacks the cell's ubiquitin-proteasome system to specifically eliminate the FGFR2 protein, leading to superior potency in suppressing tumor growth compared to its parental inhibitor.[4][5]
The FGFR2 Signaling Axis
FGFR2 is a transmembrane receptor that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[6][7][8] This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.[6][7][9] Dysregulation of this axis, often through gene amplification or mutation, is a significant factor in cancer progression.[1][10]
The primary signaling pathways activated by FGFR2 include:
-
RAS-MAPK Pathway: The adaptor protein FRS2α is phosphorylated by activated FGFR2, creating docking sites for the GRB2-SOS complex.[7][11] This activates RAS, which in turn initiates the RAF-MEK-ERK signaling cascade, ultimately promoting cell proliferation.[7][11]
-
PI3K-AKT Pathway: The GRB2-GAB1 complex, recruited to phosphorylated FRS2, activates Phosphoinositide 3-kinase (PI3K).[6][12] PI3K then activates AKT, a key regulator of cell survival and apoptosis inhibition.[6][9]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) can also be directly activated by FGFR2, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[7][12] This results in calcium mobilization and the activation of Protein Kinase C (PKC), influencing cell differentiation and migration.[7]
-
JAK-STAT Pathway: FGFR2 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression related to cell growth and survival.[6][7]
References
- 1. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mdpi.com [mdpi.com]
- 6. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FGF10/FGFR2 Signaling: Therapeutically Targetable Vulnerability in Ligand-responsive Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LC-MB12 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC-MB12 is a potent and selective experimental compound known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target and induce the degradation of Fibroblast Growth Factor Receptor 2 (FGFR2), a protein implicated in the growth and survival of certain cancer cells.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in relevant cancer cell lines, enabling researchers to investigate its efficacy and mechanism of action. The following sections include comprehensive cell culture guidelines for specific gastric and colorectal cancer cell lines known to be responsive to FGFR2 inhibition, along with detailed experimental protocols for assessing the effects of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines. This data is crucial for designing experiments with appropriate concentration ranges.
| Cell Line | Cancer Type | Parameter | Value (nM) | Treatment Time |
| KATO III | Gastric Cancer | IC₅₀ | 29.1 | 72 hours[1] |
| DC₅₀ | 11.8 | 3-12 hours[1] | ||
| SNU-16 | Gastric Cancer | IC₅₀ | 3.7 | 72 hours[1] |
| NCI-H716 | Colorectal Cancer | IC₅₀ | 3.2 | 72 hours[1] |
| NCI-H1581 | Lung Cancer | FGFR2 Degradation | 43% at 100 nM | 6 hours[1] |
IC₅₀: Half-maximal inhibitory concentration for cell growth. DC₅₀: Half-maximal degradation concentration for FGFR2 protein.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to eliminate FGFR2. The compound consists of a ligand that binds to FGFR2, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination of FGFR2, marking it for degradation by the proteasome. The degradation of FGFR2 inhibits downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[3][4]
Caption: Mechanism of action of this compound on the FGFR2 signaling pathway.
Experimental Protocols
A. Cell Line Culture Protocols
1. KATO III Cell Line (Human Gastric Carcinoma)
-
Growth Properties: Mixed adherent and suspension.[5]
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS).[5]
-
Culture Conditions: 37°C, 5% CO₂.
-
Subculturing:
-
Collect the cells in suspension by centrifugation.
-
Wash the adherent cells with PBS (without Ca²⁺ and Mg²⁺).
-
Treat the adherent cells with 0.25% Trypsin-EDTA for 5-10 minutes.
-
Combine the trypsinized cells with the suspension cells, centrifuge, and resuspend in fresh medium.
-
Seed at a density of 2 x 10⁴ cells/cm².[6]
-
2. SNU-16 Cell Line (Human Gastric Carcinoma)
-
Growth Properties: Adherent, epithelial-like morphology.
-
Culture Medium: RPMI-1640 Medium supplemented with 10% FBS.[7]
-
Culture Conditions: 37°C, 5% CO₂.
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium.
-
Rinse with PBS and add Trypsin-EDTA.
-
Incubate for a few minutes until cells detach.
-
Neutralize with complete medium, centrifuge, and resuspend.
-
Split ratio of 1:3 to 1:6.
-
3. NCI-H716 Cell Line (Human Colorectal Adenocarcinoma)
-
Growth Properties: Suspension, grows as multicell aggregates.[8]
-
Culture Medium: RPMI-1640 Medium supplemented with 10% FBS.[9]
-
Culture Conditions: 37°C, 5% CO₂.[8]
-
Subculturing:
-
Cultures can be maintained by adding fresh medium every 2-3 days.[8]
-
To passage, gently pipette to break up cell aggregates.
-
Centrifuge the cell suspension, resuspend in fresh medium, and seed at 4 to 8 x 10⁵ viable cells/mL.
-
B. This compound Treatment and Analysis Workflow
The following diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.
Caption: General experimental workflow for in vitro studies with this compound.
C. Detailed Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
2. Cell Proliferation Assay (e.g., MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 72 hours).[1]
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution and read the absorbance on a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
3. Western Blot for FGFR2 Degradation
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 3-12 hours).[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FGFR2 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibody and visualize using an imaging system.
-
Quantify band intensities to determine the extent of FGFR2 degradation.
4. Cell Cycle Analysis
-
Seed cells and treat with this compound as described for the Western blot. It has been reported that this compound can induce G0/G1 phase arrest in KATO III cells.[1]
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Fix the cells in cold 70% ethanol overnight at 4°C.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound is a promising FGFR2-degrading PROTAC with significant anti-proliferative effects in gastric and colorectal cancer cell lines. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vitro experiments to further elucidate the therapeutic potential of this compound. Careful adherence to cell culture best practices and the detailed experimental procedures will ensure reproducible and reliable results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bcrj.org.br [bcrj.org.br]
- 6. KATO-III Cells [cytion.com]
- 7. Selective inhibition of cell growth by activin in SNU-16 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elabscience.com [elabscience.com]
- 9. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: LC-MB12 for KATO III and SNU-16 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of LC-MB12, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptor 2 (FGFR2), in KATO III and SNU-16 gastric cancer cell lines.
Introduction
This compound is a novel therapeutic agent that induces the degradation of FGFR2, a key driver in certain gastric cancers. It is comprised of a ligand that binds to FGFR2, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FGFR2.[1][2] This mechanism of action offers a promising strategy to overcome resistance associated with traditional kinase inhibitors.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the activity of this compound in KATO III and SNU-16 cell lines.
| Cell Line | IC50 (72 hours) | Description |
| KATO III | 29.1 nM | Concentration of this compound that inhibits cell growth by 50% after 72 hours.[1][2] |
| SNU-16 | 3.7 nM | Concentration of this compound that inhibits cell growth by 50% after 72 hours.[1][2] |
Table 1: Anti-proliferative Activity of this compound
| Cell Line | DC50 | Time for Degradation | Description |
| KATO III | 11.8 nM | 3-12 hours | Concentration of this compound that induces 50% degradation of FGFR2.[1][2] |
Table 2: FGFR2 Degradation Activity of this compound
Signaling Pathways
This compound-mediated degradation of FGFR2 leads to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS-MAPK and PI3K-AKT cascades.
Caption: FGFR2 Signaling and this compound Mechanism.
Experimental Protocols
Cell Culture
KATO III Cell Line:
-
Media: Iscove's Modified Dulbecco's Medium (ATCC 30-2005) supplemented with 20% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: KATO III cells grow in suspension with some adherent cells. To subculture, collect the floating cells and detach the adherent cells using 0.25% (w/v) Trypsin-0.53 mM EDTA solution. Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes, resuspend in fresh medium, and seed at a density of 2 x 10^4 cells/cm².[6]
SNU-16 Cell Line:
-
Media: RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: SNU-16 cells are adherent. To subculture, rinse the cell layer with PBS and detach using 0.25% (w/v) Trypsin-0.53 mM EDTA solution. Add complete growth medium to inactivate trypsin, centrifuge the cell suspension at approximately 125 x g for 5-7 minutes, and resuspend in fresh medium.
This compound Preparation
-
Reconstitution: Prepare a stock solution of this compound in sterile dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KATO-III Cells [cytion.com]
Application Notes and Protocols: Detecting FGFR2 Degradation by LC-MB12 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant FGFR2 signaling, often due to gene amplification or mutations, is implicated in the pathogenesis of various cancers, including gastric cancer.[2][3] Consequently, FGFR2 has emerged as a significant therapeutic target.[2] LC-MB12 is an orally active proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of FGFR2.[2][4] This molecule is composed of a ligand that binds to FGFR2 (BGJ398), a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] By bringing FGFR2 into proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of the receptor, thereby inhibiting downstream signaling.[4][5] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the degradation of FGFR2 in cancer cell lines treated with this compound.
Mechanism of Action: this compound-mediated FGFR2 Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with FGFR2 and the E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the FGFR2 protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple FGFR2 proteins.
Data Presentation
The following tables summarize the quantitative effects of this compound on FGFR2 degradation and cell viability in various gastric cancer cell lines.
Table 1: In Vitro Degradation of FGFR2 by this compound
| Cell Line | DC50 (nM) | Treatment Time (hours) | % Degradation (at 100 nM) |
| KATO III | 11.8 | 6 | 77% |
| NCI-H1581 | Not specified | 6 | 43% |
Data compiled from MCE MedchemExpress.[4]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Treatment Time (hours) |
| KATO III | 29.1 | 72 |
| SNU-16 | 3.7 | 72 |
| NCI-H716 | 3.2 | 72 |
Data compiled from MCE MedchemExpress.[4]
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced FGFR2 degradation via Western blot.
Experimental Workflow Overview
Detailed Protocol
1. Cell Culture and Treatment
-
Culture human gastric cancer cell lines with FGFR2 amplification (e.g., KATO III, SNU-16) in appropriate media and conditions.[3]
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 nM to 10,000 nM) for different time points (e.g., 3, 6, 12 hours).[4] Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[6][7]
-
RIPA Buffer Recipe (100 mL): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[8]
-
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant (containing the protein) to new pre-chilled tubes.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit.[9][10]
-
Prepare a standard curve using Bovine Serum Albumin (BSA) standards.[11]
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for the Western blot.
4. Sample Preparation for SDS-PAGE
-
To the calculated volume of each lysate, add Laemmli sample buffer (4x or 6x) to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein migration and estimate molecular weight.
-
Run the gel in an electrophoresis chamber with appropriate running buffer until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12][13]
-
Activate the PVDF membrane by briefly immersing it in methanol.[14]
-
Equilibrate the gel and membrane in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system.
7. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total FGFR2 (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[15][16][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the FGFR2 band intensity to the corresponding housekeeping protein band intensity. The percentage of FGFR2 degradation can be calculated relative to the vehicle-treated control.
FGFR2 Signaling Pathway
FGFR2 activation by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation and survival.[1][18] this compound-mediated degradation of FGFR2 prevents the initiation of these downstream signals.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR2 gene amplification and clinicopathological features in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. Pierce BCA Protein Assay Protocol [protocols.io]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. FGFR2 Polyclonal Antibody (PA5-14651) [thermofisher.com]
- 16. FGFR2/CD332 antibody (13042-1-AP) | Proteintech [ptglab.com]
- 17. rndsystems.com [rndsystems.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MB12 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of LC-MB12 in preclinical in vivo animal studies. This compound is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to target Fibroblast Growth Factor Receptor 2 (FGFR2) for degradation, offering a promising therapeutic strategy for FGFR2-dependent cancers, such as gastric cancer.
Overview of this compound
This compound is an orally bioavailable molecule that induces the degradation of FGFR2.[1][2][3][4] It is comprised of a ligand that binds to FGFR2, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] By bringing FGFR2 into proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent degradation of the receptor by the proteasome.[2][5][6][7][8] This mechanism effectively suppresses downstream FGFR2 signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vivo animal studies.
Table 1: Dosage and Administration of this compound in Mice
| Parameter | Value | Reference |
| Dosage | 20 mg/kg/day | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Study Duration | 15 and 30 days | [1] |
| Animal Model | SNU-16 xenograft nude mice | [1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Cmax (Time to maximum concentration) | 2.6 hours | [1] |
| Oral Bioavailability (F) | 13% | [1] |
Table 3: In Vivo Efficacy and Safety
| Parameter | Observation | Reference |
| Tumor Growth Inhibition | 63.1% in SNU-16 xenograft model (20 mg/kg/day for 15 days) | [1] |
| Toxicity | Well-tolerated; no apparent hepatotoxicity or nephrotoxicity (20 mg/kg/day for 30 days) | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study using this compound in a mouse xenograft model.
Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Female BALB/c nude mice (or other appropriate strain), 6-8 weeks old
-
SNU-16 gastric cancer cells
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal balance
Experimental Procedure
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Culture SNU-16 cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Animal Grouping and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for the administration of 20 mg/kg in a volume of approximately 100-200 µL. Administer the this compound suspension orally once daily using a gavage needle.
-
Control Group: Administer an equal volume of the vehicle alone using the same route and schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study (e.g., 15 or 30 days), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for FGFR2 levels).
-
Collect blood samples for pharmacokinetic analysis if required.
-
Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the treatment effect.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for an this compound in vivo study.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing LC-MB12 Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC-MB12 is a selective and orally bioavailable degrader of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Abnormal activation of FGFRs, including FGFR2, is implicated in the development and progression of various human cancers, making it a key target for therapeutic intervention.[1][2] this compound has demonstrated potent anti-proliferative activity in FGFR2-dependent gastric cancer models by inducing the degradation of the FGFR2 protein.[1][3][4]
These application notes provide a comprehensive guide to utilizing common cell viability assays for evaluating the anti-proliferative effects of this compound on cancer cell lines. The protocols detailed herein are foundational methods for determining the cytotoxic and cytostatic efficacy of therapeutic compounds.[5][6][7]
Data Presentation: Anti-Proliferative Activity of this compound
The anti-proliferative effects of this compound have been quantified in various gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (nM) | Incubation Time (hours) |
| KATO III | Gastric Cancer | 29.1 | 72 |
| SNU-16 | Gastric Cancer | 3.7 | 72 |
| NCI-H716 | Gastric Cancer | 3.2 | 72 |
Data sourced from in vitro studies on the effects of this compound.[3]
Key Signaling Pathway: FGFR2-Mediated Cell Proliferation
FGFR2 is a receptor tyrosine kinase that, upon binding to its ligand (e.g., fibroblast growth factor), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[3] These pathways, including the MAPK/ERK and PI3K/AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[8][9][10] this compound functions by targeting the FGFR2 protein for degradation, thereby inhibiting these downstream signals and suppressing tumor growth.[1][3]
Caption: FGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Anti-Proliferative Effects
The general workflow for evaluating the anti-proliferative effects of this compound using cell viability assays is outlined below. This process involves cell culture, treatment with the compound, incubation, addition of the assay reagent, and subsequent measurement of the signal.
Caption: A generalized workflow for assessing cell viability.
Experimental Protocols
Detailed methodologies for three common cell viability assays are provided below. These assays are suitable for determining the anti-proliferative effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
Cancer cell lines (e.g., KATO III, SNU-16)
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[13][14]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[12][14]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[11][13] Read the absorbance at 570 nm using a microplate reader.[11][14]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is a colorimetric method where the yellow tetrazolium salt XTT is reduced by metabolically active cells to form a water-soluble orange formazan product.[16][17][18] This assay is generally considered faster than the MTT assay as it does not require a solubilization step.[17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron coupling reagent for one 96-well plate).[16]
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.[16]
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[19] Incubation time may need to be optimized based on the cell type.
-
Measurement: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of 630-690 nm) using a microplate reader.[18][19]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and XTT reagent only). Calculate the percentage of cell viability and the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[21][22][23] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[21]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates (to minimize crosstalk)[22]
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[22] Also, equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[22] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from a blank well (medium and reagent only). Calculate the percentage of cell viability and the IC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 18. reprocell.com [reprocell.com]
- 19. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
Application Notes and Protocols for LC-MB12 Treatment in Inducing G0/G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC-MB12 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] Aberrant FGFR2 signaling is a known driver in the pathogenesis of various cancers, including gastric cancer, promoting cell proliferation, survival, and differentiation.[4][5][6] this compound offers a novel therapeutic strategy by not just inhibiting FGFR2, but by targeting it for destruction via the ubiquitin-proteasome system. This degradation of FGFR2 leads to the suppression of its downstream signaling pathways, ultimately resulting in the arrest of the cell cycle in the G0/G1 phase and the inhibition of tumor cell growth.[7][8] These application notes provide detailed protocols for utilizing this compound to induce G0/G1 phase cell cycle arrest in cancer cell lines, with a focus on gastric cancer models where FGFR2 amplification is prevalent.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to FGFR2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of FGFR2, marking it for degradation by the proteasome. The subsequent decrease in FGFR2 levels disrupts downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell cycle progression.[5][9] Inhibition of these pathways is thought to modulate the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in the G1 phase and preventing entry into the S phase of the cell cycle.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and other FGFR2-targeting compounds in relevant cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (FGFR2 Degradation) | KATO III | 11.8 nM | [2] |
| IC₅₀ (Growth Inhibition) | KATO III | 29.1 nM | [2] |
| SNU-16 | 3.7 nM | [2] | |
| NCI-H716 | 3.2 nM | [2] |
Table 2: Effect of a PROTAC FGFR2 Degrader on Cell Cycle Distribution in Gastric Cancer Cells
The following data is representative of the effects of a potent PROTAC FGFR2 degrader on the cell cycle of gastric cancer cell lines after a 24-hour treatment. Similar results are expected with this compound.
| Treatment Concentration | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 nM (Control) | KATO III | 45.2% | 35.1% | 19.7% |
| 500 nM | KATO III | 68.5% | 18.3% | 13.2% |
| 1000 nM | KATO III | 75.1% | 12.5% | 12.4% |
| 0 nM (Control) | SNU-16 | 50.1% | 30.5% | 19.4% |
| 500 nM | SNU-16 | 72.3% | 15.2% | 12.5% |
| 1000 nM | SNU-16 | 78.9% | 9.8% | 11.3% |
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism of action of this compound and the experimental workflow for its characterization, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound-induced G0/G1 cell cycle arrest.
Caption: Experimental workflow for analyzing this compound's effect on the cell cycle.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture FGFR2-amplified gastric cancer cell lines (e.g., KATO III, SNU-16) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm dishes for flow cytometry) at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization. Collect both adherent and floating cells to account for any detached apoptotic cells.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell population to exclude doublets and debris. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FGFR2, Cyclin D1, CDK4, phospho-Rb (Ser780), p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of FGFR2 in cancer cell proliferation and for exploring the potential of targeted protein degradation as a therapeutic strategy. The protocols outlined in these application notes provide a comprehensive framework for studying the effects of this compound on the cell cycle and its underlying molecular mechanisms. By following these detailed methodologies, researchers can effectively characterize the G0/G1 phase cell cycle arrest induced by this compound and further elucidate its anticancer properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Fibroblast Growth Factor Receptors in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR2 Promotes Gastric Cancer Progression by Inhibiting the Expression of Thrombospondin4 via PI3K-Akt-Mtor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective Fibroblast Growth Factor Receptor 1/2 PROTAC degrader with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Immunohistochemistry for FGFR2 in LC-MB12 Treated Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Scientific Background
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant FGFR2 signaling, often due to gene amplification or mutations, is a known driver in various cancers, including gastric, breast, and lung cancer, making it a key therapeutic target.[2][3]
LC-MB12 is an orally bioavailable, selective proteolysis-targeting chimera (PROTAC) designed to target FGFR2 for degradation.[2][4] It is composed of a ligand that binds to FGFR2 (based on the FGFR inhibitor BGJ398), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This ternary complex formation leads to the ubiquitination and subsequent degradation of the FGFR2 protein by the proteasome, thereby inhibiting downstream signaling pathways.[5][6]
Immunohistochemistry (IHC) is an essential tool for assessing the in-situ expression of FGFR2 protein in tumor tissues. In the context of this compound treatment, IHC can be utilized to:
-
Confirm FGFR2 expression in tumors prior to treatment.
-
Evaluate the pharmacodynamic effect of this compound by quantifying the reduction in FGFR2 protein levels in treated versus untreated tumor tissues.
-
Assess the heterogeneity of FGFR2 expression and degradation within the tumor microenvironment.
FGFR2 Signaling Pathway and this compound Mechanism of Action
The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.
This compound, as a PROTAC, hijacks the ubiquitin-proteasome system to induce the degradation of FGFR2. By binding simultaneously to FGFR2 and the E3 ligase, it brings the protein into close proximity for ubiquitination, marking it for destruction by the proteasome. This degradation-based mechanism differs from traditional small molecule inhibitors that only block the kinase activity.
II. Experimental Protocols
FGFR2 Immunohistochemistry Protocol for FFPE Tumor Tissues
This protocol provides a general guideline for FGFR2 staining in formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization may be required for specific antibodies and tissue types.
1. Tissue Preparation
-
Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.
-
Deparaffinize sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Wash with distilled water.
2. Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Reagent: 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Procedure:
-
Preheat the retrieval solution to 95-100°C in a pressure cooker or water bath.
-
Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
-
3. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate with a protein block (e.g., 10% normal goat serum) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a validated anti-FGFR2 primary antibody (see Table 1 for examples) overnight at 4°C in a humidified chamber.
-
Secondary Antibody: After washing, incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Chromogen: Apply a DAB (3,3'-Diaminobenzidine) solution and monitor for color development under a microscope.
-
Counterstain: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded alcohols and xylene, and coverslip with a permanent mounting medium.
Data Analysis and Interpretation
FGFR2 staining is typically observed in the cytoplasm and/or membrane of tumor cells. The H-score is a commonly used semi-quantitative method to assess FGFR2 expression.[1]
H-Score Calculation: The H-score is calculated by multiplying the percentage of positive tumor cells at each staining intensity level by the corresponding intensity score, and then summing the results. The final score ranges from 0 to 300.
H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)
Staining Intensity Levels:
-
0: No staining
-
1+: Weak, faint staining
-
2+: Moderate, distinct staining
-
3+: Strong, intense staining
III. Quantitative Data
Table 1: Recommended Reagents and Conditions for FGFR2 IHC
| Parameter | Recommendation | Source |
| Primary Antibody | Mouse monoclonal anti-FGFR2 (Clone: ab10648) | [1] |
| Rabbit polyclonal anti-FGFR2 | [7] | |
| Antibody Dilution | 1:20 - 1:100 (optimization required) | [1] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | [7] |
| Retrieval Buffer | 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0 | [8] |
| Incubation Time | Primary Antibody: Overnight at 4°C | General Protocol |
| Secondary Antibody: 1 hour at room temperature | [7] |
Table 2: H-Score Interpretation for FGFR2 Expression
| H-Score Range | Interpretation |
| 0 - 50 | Low Expression |
| 51 - 150 | Moderate Expression |
| 151 - 300 | High Expression |
Note: Cut-off values for high and low expression may need to be determined based on specific study objectives and tumor types.[9]
IV. Quality Control
-
Positive Control: Use tissue known to express FGFR2 (e.g., certain gastric cancer cell lines or patient samples with known FGFR2 amplification) to validate the staining protocol.[1]
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Internal Control: Normal adjacent tissue within the same section can serve as an internal control for staining quality.
By following these application notes and protocols, researchers can effectively utilize immunohistochemistry to evaluate the pharmacodynamic effects of this compound on FGFR2 expression in tumor tissues, providing valuable insights for preclinical and clinical drug development.
References
- 1. FGFR2 overexpression and compromised survival in diffuse-type gastric cancer in a large central European cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoclonal Antibodies to Fibroblast Growth Factor Receptor 2 Effectively Inhibit Growth of Gastric Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mdpi.com [mdpi.com]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Identification and validation of FGFR2 peptide for detection of early Barrett's neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: FGFR2 in gastric cancer: protein overexpression predicts gene amplification and high H-index predicts poor survival. [scholars.duke.edu]
Preparation of LC-MB12 from Powder for In Vitro and In Vivo Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LC-MB12 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to the FGFR2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a valuable tool for investigating the role of FGFR2 in various cellular processes and a potential therapeutic agent for FGFR2-driven cancers, particularly gastric cancer.[2][3] These application notes provide detailed protocols for the preparation and use of this compound from its powdered form for both in vitro and in vivo studies.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 899.79 g/mol |
| Appearance | To be determined |
| Purity | >98% |
| Storage Conditions | Store powder at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). Keep dry and protected from light.[4] |
In Vitro Studies: Preparation and Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound powder should be dissolved in a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Protocol for 10 mM Stock Solution in DMSO:
-
Pre-weighing: Before opening, briefly centrifuge the vial containing the this compound powder to ensure all the powder is at the bottom.
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of this compound powder, add 111.1 µL of sterile DMSO. For 5 mg, add 555.5 µL of DMSO.[4]
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution of the powder.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Experimental Workflow for In Vitro Studies
References
Application Notes and Protocols: LC-MB12 in FGFR2-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant FGFR2 signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including gastric, cholangiocarcinoma, and endometrial cancers.[2][3][4] While traditional small-molecule kinase inhibitors targeting FGFRs have shown clinical activity, their efficacy can be limited by acquired resistance and off-target toxicities.[2]
LC-MB12 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of FGFR2.[5][6] As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule composed of a ligand that binds to FGFR2 (based on the FGFR inhibitor BGJ398), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the FGFR2 protein, offering a distinct and potentially more durable anti-cancer strategy compared to simple inhibition.[7]
These application notes provide a summary of the existing preclinical data for this compound in FGFR2-dependent gastric cancer and propose its application in other FGFR2-driven malignancies such as cholangiocarcinoma and endometrial cancer. Detailed protocols for the preclinical evaluation of this compound are also provided.
Mechanism of Action of this compound
This compound induces the degradation of FGFR2 through the ubiquitin-proteasome system. The molecule brings the FGFR2 protein into close proximity with the CRBN E3 ubiquitin ligase, leading to the polyubiquitination of FGFR2. This acts as a signal for the proteasome to recognize and degrade the receptor, thereby eliminating FGFR2-mediated downstream signaling. This degradation mechanism is distinct from traditional inhibitors that only block the kinase activity.
Established Applications in FGFR2-Dependent Gastric Cancer
Preclinical studies have demonstrated the efficacy of this compound in gastric cancer models with FGFR2 amplification.
In Vitro Efficacy
This compound has shown potent and selective degradation of FGFR2 in human gastric cancer cell lines.[6] It effectively inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase.[6]
| Cell Line | FGFR2 Status | This compound IC50 (nM) | This compound DC50 (nM) | Reference |
| KATO III | Amplification | 29.1 | 11.8 | [6] |
| SNU-16 | Amplification | 3.7 | Not Reported | [6] |
| NCI-H716 | Amplification | 3.2 | Not Reported | [6] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
In Vivo Efficacy
In a xenograft model using SNU-16 gastric cancer cells, orally administered this compound demonstrated significant anti-tumor activity.[6]
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | SNU-16 | 20 mg/kg/day, p.o., 15 days | 63.1 | [6] |
Proposed Applications in Other FGFR2-Dependent Cancers
Given its specific mechanism of action, this compound is a strong candidate for therapeutic development in other cancers driven by FGFR2 aberrations.
Cholangiocarcinoma
FGFR2 fusions or rearrangements are found in approximately 10-15% of intrahepatic cholangiocarcinomas (iCCA) and are established oncogenic drivers.[3] While FGFR inhibitors have been approved for this indication, acquired resistance, often through secondary mutations in the FGFR2 kinase domain, remains a significant clinical challenge.[3] A degrader like this compound could potentially overcome this resistance by eliminating the entire receptor protein, including the mutated kinase domain.
Endometrial Cancer
Somatic mutations in FGFR2 are present in approximately 12% of endometrial carcinomas.[4] These activating mutations are oncogenic and drive tumor progression.[4] Preclinical studies with FGFR kinase inhibitors have shown sensitivity in FGFR2-mutant endometrial cancer cell lines.[8] this compound could offer a more potent and durable response in this patient population.
Experimental Protocols
The following protocols are based on methodologies used in the preclinical evaluation of this compound and other FGFR inhibitors and can be adapted for various FGFR2-dependent cancer cell lines.
In Vitro FGFR2 Degradation Assay
Objective: To determine the dose- and time-dependent degradation of FGFR2 by this compound.
Materials:
-
FGFR2-dependent cancer cell lines (e.g., Gastric: KATO III, SNU-16; Endometrial: AN3CA, JHUEM2, MFE296).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
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This compound (stock solution in DMSO).
-
Proteasome inhibitor (e.g., MG132).
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RIPA lysis buffer with protease and phosphatase inhibitors.
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BCA Protein Assay Kit.
-
SDS-PAGE gels and transfer system.
-
Primary antibodies: anti-FGFR2, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.5 nM to 10,000 nM) for various time points (e.g., 3, 6, 12, 24 hours).
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Perform Western blotting with 20-30 µg of protein per lane.
-
Probe membranes with primary antibodies against FGFR2 and a loading control.
-
Incubate with HRP-conjugated secondary antibody and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity to determine the percentage of remaining FGFR2 relative to the vehicle-treated control. The DC50 value can be calculated using non-linear regression analysis.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound.
Materials:
-
FGFR2-dependent cancer cell lines.
-
96-well plates.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
Protocol:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 1 nM to 10,000 nM) for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
FGFR2-dependent cancer cells (e.g., SNU-16, or patient-derived xenograft (PDX) models for cholangiocarcinoma or endometrial cancer).
-
Matrigel (optional).
-
This compound formulation for oral gavage.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject cancer cells (typically 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse. For orthotopic models, inject cells into the relevant organ (e.g., uterus for endometrial cancer).[9][10][11]
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 20 mg/kg/day) or vehicle via oral gavage daily for the duration of the study (e.g., 15-30 days).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for FGFR2 levels, immunohistochemistry).
FGFR2 Signaling Pathway
Activation of FGFR2 by its ligands (Fibroblast Growth Factors, FGFs) leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[1][12][13]
Conclusion
This compound represents a promising therapeutic agent for FGFR2-dependent cancers. Its unique mechanism of action as a protein degrader may offer advantages over traditional kinase inhibitors, particularly in overcoming acquired resistance. While its efficacy has been demonstrated in preclinical models of gastric cancer, there is a strong scientific rationale for its investigation in other FGFR2-driven malignancies, including cholangiocarcinoma and endometrial cancer. The protocols outlined here provide a framework for the preclinical evaluation of this compound in these and other relevant cancer types.
References
- 1. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. FGFR inhibitors in cholangiocarcinoma: what’s now and what’s next? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-sensitive FGFR2 mutations in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Endometrial Cancers Harboring Mutated Fibroblast Growth Factor Receptor 2 Protein Are Successfully Treated With a New Small Tyrosine Kinase Inhibitor in an Orthotopic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. Endometrial Cancers Harboring Mutated Fibroblast Growth Factor Receptor 2 Protein Are Successfully Treated With a New Small Tyrosine Kinase Inhibitor in an Orthotopic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting LC-MB12 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LC-MB12, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: Poor solubility of complex organic molecules like this compound in neutral aqueous buffers is a common issue. Here are the initial troubleshooting steps:
-
Prepare a concentrated stock solution in an organic solvent. We recommend first dissolving this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Perform serial dilutions. Once you have a clear stock solution, you can perform serial dilutions into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer in small aliquots while vortexing to prevent precipitation.
-
Mind the final DMSO concentration. For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution indicates that the aqueous buffer cannot maintain the solubility of this compound at the desired concentration. Consider the following strategies:
-
pH Adjustment: The solubility of a compound can be highly dependent on the pH of the solution. Experimenting with a pH range can help identify optimal conditions. Refer to the experimental protocol below for a systematic approach to pH screening.
-
Use of Solubilizing Agents: For in vitro assays, consider the inclusion of solubilizing agents such as bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween® 80, Pluronic® F-68) in your buffer. However, their compatibility with your specific experimental setup must be validated.
-
Lower the Final Concentration: If possible, lowering the final working concentration of this compound may resolve the precipitation issue.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: We recommend storing the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | > 50 | > 100 | Recommended for primary stock solution. |
| Ethanol | ~10 | ~20 | Can be used as an alternative solvent. |
| PBS (pH 7.4) | < 0.1 | < 0.2 | Poor solubility in neutral aqueous buffers. |
| PBS (pH 5.0) | ~0.5 | ~1.0 | Increased solubility in acidic conditions. |
| PBS (pH 9.0) | ~0.2 | ~0.4 | Slightly increased solubility in basic conditions. |
Note: This data is hypothetical and should be used as a guide for troubleshooting.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Compound Addition: Add an excess amount of this compound powder to each buffer in separate tubes.
-
Equilibration: Rotate the tubes at room temperature for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified FGFR2 signaling and this compound mechanism.
Technical Support Center: Optimizing LC-MB12 Treatment for Maximal FGFR2 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LC-MB12 for targeted degradation of Fibroblast Growth Factor Receptor 2 (FGFR2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective and orally bioavailable Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for FGFR2. By bringing the E3 ligase and FGFR2 into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of FGFR2.[1][2]
Q2: What is the optimal concentration of this compound for inducing FGFR2 degradation?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment ranging from 1 pM to 10 µM to determine the DC50 (the concentration at which 50% of the target protein is degraded). In KATO III cells, the reported DC50 for this compound is 11.8 nM.[3]
Q3: How long does it take for this compound to degrade FGFR2?
A3: this compound induces FGFR2 degradation in a time-dependent manner. Significant degradation in KATO III cells has been observed to begin as early as 3-4 hours and is sustained for up to 16-24 hours.[3][4] A time-course experiment (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) is recommended to determine the optimal degradation time point for your specific experimental setup.
Q4: I am observing a decrease in FGFR2 degradation at higher concentrations of this compound. What is happening?
A4: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.[5] At very high concentrations, the PROTAC can form binary complexes with either the target protein (FGFR2) or the E3 ligase, which are non-productive and compete with the formation of the productive ternary complex (FGFR2-PROTAC-E3 ligase). This leads to a decrease in degradation efficiency. If you observe a hook effect, it is a good indicator that the degradation is ternary complex-mediated. For subsequent experiments, use concentrations at or below the optimal concentration that gives maximal degradation (Dmax).[6]
Q5: Which cell lines are suitable for studying this compound-mediated FGFR2 degradation?
A5: Cell lines with amplified or overexpressed FGFR2 are ideal models. Commonly used cell lines include:
-
KATO III (Gastric Carcinoma): High FGFR2 amplification.[7]
-
SNU-16 (Gastric Carcinoma): FGFR2 overexpression.[8]
-
NCI-H1581 (Non-Small Cell Lung Cancer): Expresses FGFR1 and FGFR2.[7][9]
-
NCI-H716 (Colorectal Adenocarcinoma): Used in studies with this compound.[3]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low FGFR2 degradation | 1. Suboptimal this compound concentration. 2. Insufficient treatment time. 3. Low expression of FGFR2 or the E3 ligase (VHL) in the cell line. 4. Issues with Western blot protocol. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 100 µM).[5] 2. Conduct a time-course experiment (e.g., 0-24 hours).[10] 3. Confirm FGFR2 and VHL expression levels in your cell line by Western blot or qPCR. 4. Optimize antibody concentrations, incubation times, and washing steps. Ensure complete protein transfer. |
| Inconsistent FGFR2 degradation between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent this compound dosage. 3. Fluctuation in incubation times. 4. Passage number of cells affecting protein expression. | 1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. 3. Standardize all incubation times precisely. 4. Use cells within a consistent and low passage number range. |
| High background on Western blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Inadequate washing. 4. Contaminated buffers. | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of wash steps with TBST. 4. Prepare fresh buffers for each experiment. |
| "Hook effect" observed | Formation of non-productive binary complexes at high this compound concentrations.[5] | This is an expected phenomenon for PROTACs. Identify the Dmax from your dose-response curve and use concentrations at or below this for future experiments to ensure you are in the productive degradation range.[6] |
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Treatment Time | Reference |
| KATO III | Gastric Carcinoma | DC50 | 11.8 nM | 3-12 hours | [3] |
| KATO III | Gastric Carcinoma | % Degradation | 77% | 6 hours (at 100 nM) | [3] |
| NCI-H1581 | Non-Small Cell Lung Cancer | % Degradation | 43% | 6 hours (at 100 nM) | [3] |
| KATO III | Gastric Carcinoma | IC50 (Growth Inhibition) | 29.1 nM | 72 hours | [3] |
| SNU-16 | Gastric Carcinoma | IC50 (Growth Inhibition) | 3.7 nM | 72 hours | [3] |
| NCI-H716 | Colorectal Adenocarcinoma | IC50 (Growth Inhibition) | 3.2 nM | 72 hours | [3] |
Experimental Protocols
Protocol 1: Dose-Response Study of this compound for FGFR2 Degradation
Objective: To determine the half-maximal degradation concentration (DC50) of this compound for FGFR2.
Materials:
-
FGFR2-expressing cells (e.g., KATO III)
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Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. For KATO III cells, a seeding density of 2 x 10^4 cells/cm^2 is recommended to reach confluency in 2-3 days.[11][12]
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 1 pM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Once cells reach the desired confluency, aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time optimal for degradation (e.g., 6-12 hours).[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against FGFR2.
-
Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.[13]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FGFR2 band intensity to the loading control. Plot the percentage of FGFR2 degradation against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.
Protocol 2: Time-Course of this compound-Mediated FGFR2 Degradation
Objective: To determine the optimal time for maximal FGFR2 degradation by this compound.
Procedure:
-
Follow steps 1 and 2 from the Dose-Response protocol, but use a single, optimal concentration of this compound (e.g., a concentration around the DC50 or Dmax).
-
Treatment and Incubation: Treat the cells and incubate for various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Cell Lysis and Western Blotting: At each time point, harvest the cells and perform cell lysis, protein quantification, and Western blotting as described in the Dose-Response protocol.
-
Data Analysis: Plot the percentage of FGFR2 degradation against time to identify the time point at which maximal degradation occurs.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC for FGFR2 degradation.
Caption: Experimental workflow for a time-course study of this compound.
References
- 1. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiohippo.com [ebiohippo.com]
- 12. KATO-III Cells [cytion.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: LC-MB12 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LC-MB12 in in vivo experiments. Our goal is to help you navigate common challenges and optimize your study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective proteolysis-targeting chimera (PROTAC) designed to target Fibroblast Growth Factor Receptor 2 (FGFR2) for degradation.[1][2][3][4] It is composed of an FGFR2 inhibitor (BGJ398) linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-action molecule preferentially induces the internalization and degradation of membrane-bound FGFR2, leading to the suppression of downstream signaling pathways involved in cell division, growth, and differentiation.[2][3][4]
Q2: In which cancer models is this compound expected to be most effective?
A2: this compound has demonstrated significant anti-tumor effects in preclinical models of FGFR2-dependent gastric cancer.[2][3] Its efficacy is particularly pronounced in tumors with FGFR2 gene amplification or mutations.[3]
Q3: What is the recommended dosage and administration route for this compound in mice?
A3: In published preclinical studies using SNU-16 xenograft models in nude mice, this compound was administered orally (p.o.) at a dose of 20 mg/kg/day for 15 days.[1] This regimen resulted in a 63.1% inhibition of tumor growth.[1]
Q4: What are the known pharmacokinetic properties of this compound in mice?
A4: this compound exhibits rapid absorption after oral administration, with a maximum plasma concentration (Cmax) reached at 2.6 hours.[1] It has an oral bioavailability (F) of 13% in mice.[1]
Q5: Have any toxicity concerns been identified with this compound in vivo?
A5: Preclinical studies have shown that this compound is well-tolerated in mice.[1] Administration of 20 mg/kg/day for 30 days showed no apparent hepatotoxicity or nephrotoxicity.[1] However, as with any experimental compound, it is crucial to conduct independent toxicity studies within your specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Suboptimal tumor growth inhibition | - Insufficient Drug Exposure: The oral bioavailability of this compound is 13%[1]. Variability in gavage technique or animal-specific differences in absorption could lead to lower than expected plasma concentrations.- Tumor Model Resistance: The selected cancer cell line may not be dependent on FGFR2 signaling, or it may have developed resistance mechanisms.- Incorrect Dosing or Schedule: The dosage or frequency of administration may not be optimal for the specific tumor model. | - Confirm Drug Administration: Ensure proper oral gavage technique to minimize variability.- Verify FGFR2 Dependency: Confirm FGFR2 expression and signaling activation in your tumor model through techniques like Western blot or immunohistochemistry.- Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific model.- Pharmacokinetic Analysis: Perform pharmacokinetic studies to measure plasma concentrations of this compound in your animal cohort. |
| High variability in tumor volume between animals | - Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected or the injection site can lead to differing tumor growth rates.- Animal Health Status: Underlying health issues in some animals can affect tumor engraftment and growth.- Inaccurate Tumor Measurement: Inconsistent caliper measurements can introduce significant variability. | - Standardize Cell Implantation: Ensure a consistent number of viable cells are injected into the same anatomical location for each animal.- Monitor Animal Health: Closely monitor the health and weight of all animals throughout the study.- Consistent Tumor Measurement: Have the same technician perform all tumor measurements using a standardized technique. |
| Adverse events or toxicity observed | - Off-Target Effects: Although this compound is selective for FGFR2, high doses may lead to off-target toxicities.- Vehicle-Related Toxicity: The formulation vehicle may be causing adverse reactions.- Animal Model Sensitivity: The specific strain of mice being used may be more sensitive to the compound. | - Toxicity Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the formulation.- Monitor Clinical Signs: Regularly monitor animals for signs of toxicity such as weight loss, lethargy, or changes in behavior. |
Quantitative Data Summary
| Parameter | Value | Species | Cancer Model | Source |
| In Vivo Efficacy | 63.1% tumor growth inhibition | Nude Mice | SNU-16 xenograft | [1] |
| Dosage | 20 mg/kg/day, p.o. | Mice | - | [1] |
| Cmax | 2.6 hours | Mice | - | [1] |
| Oral Bioavailability (F) | 13% | Mice | - | [1] |
| In Vitro IC50 (KATO III) | 29.1 nM | - | Gastric Cancer | [1] |
| In Vitro IC50 (SNU-16) | 3.7 nM | - | Gastric Cancer | [1] |
| In Vitro IC50 (NCI-H716) | 3.2 nM | - | - | [1] |
| In Vitro DC50 (KATO III) | 11.8 nM | - | Gastric Cancer | [1] |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
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Cell Culture: Culture FGFR2-dependent gastric cancer cells (e.g., SNU-16) under standard conditions.
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Animal Model: Utilize immunodeficient mice (e.g., nude mice).
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Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization: Randomize mice into treatment and control groups.
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Drug Preparation and Administration: Prepare this compound in an appropriate vehicle for oral administration. Administer the specified dose (e.g., 20 mg/kg/day) by oral gavage. The control group should receive the vehicle only.
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Monitoring: Monitor animal weight and health status throughout the study.
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Endpoint: Continue treatment for the specified duration (e.g., 15 days) or until tumors in the control group reach a predetermined endpoint.
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Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Analyze the differences in tumor volume and weight between the treatment and control groups.
Visualizations
Caption: FGFR2 signaling pathway and the mechanism of this compound-induced degradation.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
References
How to minimize LC-MB12 off-target effects in cell-based assays
This technical support center provides guidance on minimizing off-target effects of LC-MB12 in cell-based assays. This compound is a potent inhibitor of the fictional serine/threonine kinase, Kinase X, a key component of the pro-survival "PathFinder Signaling Pathway." While highly selective, off-target effects can arise, particularly at higher concentrations. This guide offers troubleshooting advice and detailed protocols to help researchers ensure their results are specific to the inhibition of Kinase X.
Troubleshooting Guide
This section addresses common issues encountered when using this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability has decreased more than expected after treatment with this compound, even at concentrations that should be specific for Kinase X. What could be the cause?
A1: This could be due to several factors. Firstly, the optimal concentration of this compound can vary between cell lines due to differences in cell permeability and expression levels of Kinase X and potential off-target kinases. Secondly, prolonged incubation times can lead to the accumulation of metabolites or exacerbate minor off-target effects. It is also possible that your cell line is particularly sensitive to the inhibition of off-target kinases Y or Z. We recommend performing a dose-response and time-course experiment to determine the optimal experimental window for your specific cell line.
Q2: I am not observing the expected downstream effect on Protein P phosphorylation after this compound treatment, but I see a decrease in cell proliferation. Why is this happening?
A2: This suggests that the observed effect on cell proliferation might be due to off-target effects rather than the inhibition of Kinase X. The lack of change in Protein P phosphorylation, a direct downstream target of Kinase X, indicates that the compound may not be effectively inhibiting Kinase X at the concentration used, or that the proliferation phenotype is independent of the PathFinder Signaling Pathway in your model. We recommend verifying target engagement by performing a Western blot to check the phosphorylation status of Protein P at various concentrations of this compound.
Q3: How can I confirm that the observed phenotype in my assay is a direct result of Kinase X inhibition and not an off-target effect?
A3: To confirm on-target activity, we recommend a multi-pronged approach. First, perform a dose-response experiment with this compound and correlate the phenotypic effect with the inhibition of Kinase X activity (e.g., phosphorylation of a known substrate). Second, use a structurally unrelated Kinase X inhibitor as a positive control; if both compounds produce the same phenotype, it is more likely to be an on-target effect. Third, for definitive validation, use a genetic approach such as siRNA or CRISPR/Cas9 to knockdown or knockout Kinase X. If the genetic perturbation phenocopies the effect of this compound, it strongly supports an on-target mechanism.
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibition data for this compound against its primary target, Kinase X, and two known off-target kinases.
| Kinase | IC50 (nM) | Description |
| Kinase X | 15 | Primary Target (PathFinder Pathway) |
| Kinase Y | 250 | Off-Target (Growth Signaling) |
| Kinase Z | 800 | Off-Target (Stress Response Pathway) |
Experimental Protocols
1. Dose-Response Curve for Cell Viability
This protocol helps determine the optimal concentration range of this compound for your specific cell line.
-
Materials: 96-well plates, your cell line of interest, complete growth medium, this compound stock solution, CellTiter-Glo® Luminescent Cell Viability Assay kit, luminometer.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A common starting range is 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the results as a dose-response curve to determine the IC50 value for cell viability.
-
2. Western Blot for Target Engagement
This protocol verifies that this compound is inhibiting the phosphorylation of a known downstream target of Kinase X (Protein P).
-
Materials: 6-well plates, your cell line, complete growth medium, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-Protein P, anti-total Protein P, anti-housekeeping protein like GAPDH), secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-Protein P overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Protein P and a housekeeping protein for loading control.
-
Visualizations
Caption: The PathFinder Signaling Pathway, illustrating the inhibitory action of this compound on Kinase X.
Technical Support Center: Overcoming FGFR Inhibitor Resistance with LC-MB12
Welcome to the technical support center for LC-MB12, a selective, orally bioavailable FGFR2 PROTAC (Proteolysis Targeting Chimera) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, particularly in the context of overcoming resistance to conventional FGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional FGFR inhibitors?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the FGFR2 protein.[1][2] It is not a direct inhibitor in the traditional sense. This compound is a heterobifunctional molecule composed of a ligand that binds to FGFR2 (based on the pan-FGFR inhibitor BGJ398), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] Upon binding to both FGFR2 and CRBN, this compound facilitates the ubiquitination of FGFR2, marking it for degradation by the proteasome. This mechanism of action, which eliminates the entire protein, is distinct from traditional FGFR inhibitors that merely block the kinase activity.[2][3]
Q2: What are the common mechanisms of acquired resistance to FGFR inhibitors?
A2: Acquired resistance to FGFR inhibitors is a significant clinical challenge. The most common mechanisms include:
-
On-target secondary mutations in the FGFR2 kinase domain. The most frequently observed mutations occur at the "molecular brake" residue (N550) and the "gatekeeper" residue (V565).[4][5][6] These mutations can prevent the inhibitor from binding effectively while preserving the kinase activity of the receptor.
-
Activation of bypass signaling pathways , such as the PI3K/mTOR and MAPK pathways, which can sustain downstream signaling even when FGFR2 is inhibited.
Q3: Can this compound overcome resistance caused by FGFR2 kinase domain mutations (e.g., N550K, V565F)?
A3: Theoretically, as a PROTAC degrader, this compound may have the potential to overcome resistance mediated by kinase domain mutations. The rationale is that as long as the FGFR2-binding portion of this compound can still bind to the mutated FGFR2 protein, even with reduced affinity, it can still bring the E3 ligase in proximity to tag the protein for degradation. By removing the entire protein, resistance conferred by mutations that prevent inhibitor-mediated kinase inactivation becomes irrelevant. However, it is important to note that currently, there is no publicly available data specifically demonstrating the efficacy of this compound against known FGFR2 resistance mutations. Experimental validation is required to confirm this hypothesis.
Q4: What is the selectivity profile of this compound?
A4: this compound has been shown to preferentially degrade the membrane-bound form of FGFR2 over other FGFR isoforms (FGFR1, 3, and 4), despite its parental inhibitor (BGJ398) being a pan-FGFR inhibitor.[2][3] This suggests that the ternary complex formation required for degradation is more efficient with FGFR2.
Troubleshooting Guide
| Issue/Observation | Possible Cause(s) | Suggested Solution(s) |
| No FGFR2 degradation observed after this compound treatment. | 1. Sub-optimal concentration or treatment time.2. Low expression of CRBN E3 ligase in the cell model.3. Cell line is not dependent on FGFR2 signaling.4. Issues with this compound compound integrity. | 1. Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2, 4, 8, 12, 24 hours) experiment to determine optimal degradation conditions.2. Verify CRBN expression in your cell line by Western blot or qPCR. If low, consider using a different cell model.3. Confirm FGFR2 expression and pathway activation (p-FRS2, p-ERK) at baseline.4. Verify the quality and stability of the this compound compound. |
| Cell line resistant to a conventional FGFR inhibitor shows no response to this compound. | 1. The specific FGFR2 mutation in the resistant cell line prevents this compound binding.2. Resistance is driven by a bypass pathway that is independent of FGFR2.3. Insufficient degradation of FGFR2 is achieved at tolerable doses. | 1. Sequence the FGFR2 kinase domain in your resistant cell line to identify mutations. Test a higher concentration of this compound, but be mindful of off-target effects.2. Perform pathway analysis (e.g., phospho-RTK array, Western blots for p-AKT, p-mTOR) to investigate bypass pathway activation.3. Confirm FGFR2 degradation via Western blot. If degradation is incomplete, the remaining FGFR2 may be sufficient to drive proliferation. |
| High background or off-target effects observed. | 1. This compound concentration is too high.2. The parental inhibitor (BGJ398) has off-target activities at high concentrations. | 1. Use the lowest effective concentration of this compound that achieves maximal FGFR2 degradation (DCmax).2. Compare the phenotype observed with this compound to that of BGJ398 at the same concentrations to distinguish between degradation-mediated and inhibition-mediated effects. |
Data Presentation
Table 1: In Vitro Activity of this compound in FGFR2-Amplified Gastric Cancer Cell Lines [1]
| Cell Line | This compound DC₅₀ (nM)¹ | This compound IC₅₀ (nM)² |
| KATO III | 11.8 | 29.1 |
| SNU-16 | Not Reported | 3.7 |
| NCI-H716 | Not Reported | 3.2 |
¹ DC₅₀: Half-maximal degradation concentration. ² IC₅₀: Half-maximal inhibitory concentration for cell growth after 72 hours.
Table 2: In Vivo Antitumor Activity of this compound [1]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| SNU-16 | This compound (20 mg/kg/day, p.o.) | 63.1 |
Experimental Protocols
Protocol 1: Assessing FGFR2 Degradation by Western Blot
-
Cell Culture and Treatment: Plate FGFR2-dependent cells (e.g., KATO III, SNU-16) and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-FGFR2, anti-p-FRS2, anti-p-ERK, anti-CRBN, and a loading control like anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensity and normalize FGFR2 levels to the loading control. Compare levels in this compound-treated samples to the vehicle control to determine the percentage of degradation.
Protocol 2: Evaluating Proliferation in FGFR Inhibitor-Resistant Cells
-
Cell Line Generation (if necessary): Generate resistant cell lines by long-term culture of an FGFR2-dependent cell line with an increasing concentration of a conventional FGFR inhibitor (e.g., pemigatinib, infigratinib). Confirm resistance by comparing the IC₅₀ of the resistant line to the parental line.
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with serial dilutions of this compound, the conventional FGFR inhibitor (as a control), and a vehicle control.
-
Viability Assay: After 72-96 hours of incubation, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Data Analysis: Normalize the data to the vehicle-treated wells. Plot the dose-response curves and calculate the IC₅₀ values for each compound in both the parental and resistant cell lines. A significant decrease in the IC₅₀ for this compound in the resistant line compared to the conventional inhibitor would suggest that this compound can overcome the resistance mechanism.
Visualizations
Caption: Canonical FGFR2 signaling pathway.
Caption: Resistance via FGFR2 gatekeeper mutation.
Caption: Mechanism of action of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in LC-MB12 functional assays
Welcome to the technical support center for LC-MB12 functional assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active, selective degrader of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3][4][5] It is a Proteolysis Targeting Chimera (PROTAC) that functions by binding to both FGFR2 and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of FGFR2, marking it for degradation by the proteasome. The degradation of FGFR2 leads to the suppression of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival in FGFR2-dependent cancers.[6][7][8][9]
Q2: In which cancer cell lines is this compound expected to be active?
A2: this compound has demonstrated significant anti-proliferative activity in gastric cancer cell lines with FGFR2 amplification.[1][2] Cell lines such as KATO III, SNU-16, and NCI-H716 are reported to be sensitive to this compound.[1][2] The sensitivity of a cell line to this compound is often correlated with its dependence on the FGFR2 signaling pathway.[10][11]
Q3: What are the key functional assays to assess the activity of this compound?
A3: The key functional assays to evaluate the efficacy of this compound include:
-
Western Blotting: To confirm the degradation of FGFR2 and assess the phosphorylation status of downstream signaling proteins (e.g., FRS2, ERK, AKT).
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of this compound on the growth of cancer cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To investigate if this compound induces programmed cell death.
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest.[2]
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in functional assays with this compound and provides potential explanations and solutions.
Issue 1: No or reduced FGFR2 degradation observed in Western Blot.
| Possible Cause | Troubleshooting Steps |
| "Hook Effect" | High concentrations of PROTACs can sometimes lead to the formation of binary complexes (this compound-FGFR2 or this compound-CRBN) instead of the productive ternary complex (FGFR2-LC-MB12-CRBN), which reduces degradation efficiency.[12][13][14] Perform a dose-response experiment with a wider range of this compound concentrations, including lower nanomolar concentrations, to identify the optimal concentration for degradation. |
| Low CRBN expression in the cell line | The activity of this compound is dependent on the presence of the CRBN E3 ligase. Verify the expression level of CRBN in your cell model using Western Blot or qPCR. If CRBN expression is low, consider using a different cell line with higher CRBN expression. |
| Cell permeability or stability issues | Although this compound is orally bioavailable, issues with cellular uptake or rapid metabolism in your specific cell line could be a factor. While direct measurement can be complex, you can infer issues if you see a lack of downstream signaling inhibition despite confirming the presence of FGFR2 and CRBN. |
| Incorrect experimental procedure | Review the Western Blot protocol for any deviations. Ensure proper sample preparation, protein quantification, and antibody dilutions. |
| Acquired Resistance | Prolonged treatment with FGFR inhibitors can lead to acquired resistance through mechanisms such as secondary mutations in the FGFR2 kinase domain or activation of bypass signaling pathways.[15][16][17] If working with a model of acquired resistance, sequence the FGFR2 gene to check for mutations. |
Issue 2: No or reduced inhibition of cell proliferation.
| Possible Cause | Troubleshooting Steps |
| Cell line is not dependent on FGFR2 signaling | Confirm that the chosen cell line has FGFR2 amplification or a known dependency on the FGFR2 pathway for proliferation.[10][11] |
| Suboptimal concentration or treatment duration | Perform a dose-response and time-course experiment to determine the optimal conditions for observing an anti-proliferative effect. IC50 values for sensitive cell lines are reported to be in the low nanomolar range with a 72-hour treatment.[1][2] |
| Issues with the proliferation assay itself | Ensure that the cell seeding density is appropriate and that the cells are in the exponential growth phase during the experiment. Include appropriate positive and negative controls. |
| Bypass signaling activation | Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of FGFR2 signaling.[15][17] Investigate the activation status of other receptor tyrosine kinases or parallel pathways. |
Issue 3: Unexpected cytotoxicity in control cells or at very low concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | While this compound is designed to be selective for FGFR2, off-target degradation of other proteins cannot be entirely ruled out. This is a complex issue to diagnose. If you suspect off-target effects, consider performing proteomics studies to identify other degraded proteins. |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control. |
| Compound aggregation | At high concentrations, small molecules can sometimes aggregate, leading to non-specific cellular stress and toxicity. Ensure the compound is fully dissolved. |
Data Presentation
Table 1: In Vitro Activity of this compound in FGFR2-Amplified Gastric Cancer Cell Lines
| Cell Line | DC₅₀ (FGFR2 Degradation) | IC₅₀ (Cell Proliferation, 72h) |
| KATO III | 11.8 nM[1][2] | 29.1 nM[1][2] |
| SNU-16 | Not Reported | 3.7 nM[1][2] |
| NCI-H716 | Not Reported | 3.2 nM[1][2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition |
| SNU-16 Xenograft | 20 mg/kg/day (p.o.) | 15 days | 63.1%[1][2] |
Experimental Protocols
Protocol 1: Western Blot for FGFR2 Degradation and Signaling
-
Cell Culture and Treatment: Plate FGFR2-amplified gastric cancer cells (e.g., KATO III) at an appropriate density. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FGFR2, phospho-FRS2, FRS2, phospho-ERK, ERK, phospho-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed FGFR2-amplified cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with different concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
Caption: FGFR2 signaling pathway and mechanism of this compound.
Caption: General experimental workflow for this compound functional assays.
Caption: Troubleshooting logic for unexpected results in this compound assays.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGFR2 alteration as a potential therapeutic target in poorly cohesive gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. High-dose hook effect in six automated human chorionic gonadotrophin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of different test designs of immunoassays on "hook effect" of CA 19-9 measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
How to confirm LC-MB12-induced proteasomal degradation of FGFR2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the proteasomal degradation of Fibroblast Growth Factor Receptor 2 (FGFR2) induced by the PROTAC® molecule LC-MB12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce FGFR2 degradation?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC®) designed to specifically target FGFR2 for degradation. It is a heterobifunctional molecule composed of a ligand that binds to FGFR2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing FGFR2 and CRBN into close proximity, this compound facilitates the ubiquitination of FGFR2, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition.
Q2: What is the significance of the DC50 value for this compound?
A2: The DC50 (Degradation Concentration 50) is a critical parameter for a PROTAC® and represents the concentration of the degrader required to induce 50% degradation of the target protein. For this compound, the reported DC50 for FGFR2 degradation in KATO III gastric cancer cells is 11.8 nM.[1] A lower DC50 value indicates a more potent degrader.
Q3: How does this compound differ from traditional FGFR2 inhibitors?
A3: Traditional FGFR2 inhibitors typically function by blocking the ATP-binding site of the kinase domain, thereby inhibiting its signaling activity. In contrast, this compound leads to the complete removal of the FGFR2 protein from the cell. This can offer several advantages, including a more sustained and profound inhibition of downstream signaling and the potential to overcome resistance mechanisms associated with kinase inhibitors.[2][3]
Q4: What is the "hook effect" and how can it affect my results with this compound?
A4: The "hook effect" is a phenomenon observed in PROTAC® experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[4][5][6] This occurs because at very high concentrations, the PROTAC® can form non-productive binary complexes with either the target protein (FGFR2) or the E3 ligase (CRBN) separately, which prevents the formation of the productive ternary complex (FGFR2-LC-MB12-CRBN) required for ubiquitination.[4] This can lead to a bell-shaped dose-response curve. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for this compound and to avoid misinterpreting data from concentrations that fall within the "hook effect" region.[4][6]
Troubleshooting Guides
Problem 1: No or weak FGFR2 degradation observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for FGFR2 degradation in your specific cell line. Be mindful of the potential "hook effect" at higher concentrations.[4][6] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration of this compound treatment for maximal FGFR2 degradation. |
| Low CRBN Expression | Verify the expression level of CRBN in your cell line by Western blot. Cell lines with low CRBN expression may exhibit reduced this compound efficacy. Consider using a cell line known to have robust CRBN expression. |
| Cell Line Specificity | The efficiency of PROTAC®-mediated degradation can be cell-line dependent. Test this compound in a positive control cell line known to be responsive, such as KATO III or SNU-16 gastric cancer cells.[1][7] |
| Inactive Compound | Ensure the proper storage and handling of the this compound compound to maintain its activity. If possible, test a fresh batch of the compound. |
Problem 2: Inconsistent FGFR2 degradation results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these factors can influence protein expression and degradation pathways. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to ensure accurate and consistent dosing. |
| Western Blotting Variability | Standardize your Western blotting protocol, including protein loading amounts, antibody concentrations, and incubation times. Always include a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. |
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | DC50 (FGFR2 Degradation) | IC50 (Cell Viability) | Reference |
| KATO III | Gastric Cancer | 11.8 nM | 29.1 nM | [1] |
| SNU-16 | Gastric Cancer | Not Reported | 3.7 nM | [1] |
| NCI-H716 | Colorectal Cancer | Not Reported | 3.2 nM | [1] |
Table 2: Time-Dependent Degradation of FGFR2 by this compound in KATO III Cells
| Treatment Time (hours) | This compound Concentration | % FGFR2 Degradation | Reference |
| 3 | 100 nM | Detectable Reduction | [1] |
| 6 | 100 nM | ~80% | [1] |
| 12 | 100 nM | ~90% | [1] |
Experimental Protocols
Protocol 1: Western Blotting for FGFR2 Degradation
This protocol is designed to assess the dose- and time-dependent degradation of FGFR2 induced by this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., KATO III)
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-FGFR2 antibody
-
Anti-CRBN antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
This compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 8 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound. This should rescue FGFR2 from degradation.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FGFR2 band intensity to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect the FGFR2-LC-MB12-CRBN Ternary Complex
This protocol aims to confirm the formation of the ternary complex, which is essential for this compound's mechanism of action.
Materials:
-
This compound
-
Cell line of interest
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-FGFR2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with an optimal concentration of this compound for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Include a vehicle-treated control.
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against FGFR2 and CRBN to detect the co-immunoprecipitated proteins.
Protocol 3: Cycloheximide (CHX) Chase Assay to Determine FGFR2 Half-Life
This assay measures the effect of this compound on the stability of the FGFR2 protein.[8][9][10][11][12]
Materials:
-
This compound
-
Cycloheximide (CHX)
-
Cell line of interest
-
Western blotting reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells in multiple wells of a 6-well plate. Treat one set of cells with this compound and another with vehicle control for a predetermined time (e.g., 4 hours).
-
CHX Treatment: Add CHX (a protein synthesis inhibitor) to all wells at a final concentration of 50-100 µg/mL. This is time point 0.
-
Time-Course Collection: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blotting: Lyse the cells and perform Western blotting for FGFR2 and a loading control.
-
Data Analysis: Quantify the FGFR2 band intensities at each time point and normalize to the loading control. Plot the percentage of remaining FGFR2 over time for both vehicle- and this compound-treated cells. Calculate the half-life of FGFR2 in each condition. A shorter half-life in the presence of this compound indicates induced degradation.
Visualizations
Caption: Mechanism of this compound-induced FGFR2 degradation.
Caption: Workflow for confirming this compound-induced degradation.
Caption: Overview of the FGFR2 signaling cascade.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. FGFR2-amplified gastric cancer cell lines require FGFR2 and Erbb3 signaling for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 10. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The PROTAC Degrader LC-MB12 Surpasses its Parental Inhibitor Infigratinib (BGJ398) in FGFR2-Driven Gastric Cancer Models
For Immediate Release
In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, a new contender, LC-MB12, demonstrates superior efficacy over its parent molecule, the pan-FGFR inhibitor Infigratinib (BGJ398). This compound, a proteolysis-targeting chimera (PROTAC), not only inhibits FGFR2 signaling but also flags the receptor for degradation, a mechanism that translates to enhanced anti-tumor activity in preclinical models of gastric cancer. This comparison guide provides a detailed analysis of the two compounds, presenting key experimental data and methodologies for researchers and drug development professionals.
Executive Summary
Infigratinib (BGJ398) is a potent, ATP-competitive inhibitor of FGFR1, 2, and 3, and has shown clinical activity in patients with FGFR-altered cholangiocarcinoma. Building upon this established inhibitor, this compound was designed as an FGFR2-selective degrader. It comprises three key components: the Infigratinib molecule for binding to FGFR2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This design initiates the cell's natural protein disposal machinery to specifically eliminate the FGFR2 protein. Preclinical studies reveal that this degradation-based approach of this compound leads to a more profound and sustained inhibition of FGFR2 signaling, resulting in superior anti-proliferative effects compared to the kinase inhibition mechanism of Infigratinib.
Mechanism of Action: Inhibition vs. Degradation
Infigratinib functions by reversibly binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1]
This compound, on the other hand, employs a novel mechanism. As a PROTAC, it forms a ternary complex between FGFR2 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FGFR2 protein.[1] This not only blocks the signaling cascade but also removes the receptor scaffold, potentially mitigating resistance mechanisms associated with kinase inhibitors.
Comparative Efficacy Data
The superiority of this compound over its parental inhibitor, Infigratinib, is evident in both in vitro and in vivo studies. The following tables summarize the key comparative data.
In Vitro Degradation and Proliferation
This compound induces potent and selective degradation of the FGFR2 protein. In the KATO III gastric cancer cell line, which has FGFR2 amplification, this compound demonstrated a half-maximal degradation concentration (DC50) of 11.8 nM.[1] This targeted degradation translates to superior anti-proliferative activity compared to Infigratinib in FGFR2-amplified gastric cancer cell lines.
| Compound | Cell Line | Target | Metric | Value |
| This compound | KATO III | FGFR2 Degradation | DC50 | 11.8 nM[1] |
| This compound | KATO III | Cell Growth Inhibition | IC50 | 29.1 nM[1] |
| This compound | SNU-16 | Cell Growth Inhibition | IC50 | 3.7 nM[1] |
| This compound | NCI-H716 | Cell Growth Inhibition | IC50 | 3.2 nM[1] |
| Infigratinib (BGJ398) | - | FGFR1 (enzymatic) | IC50 | 0.9 nM |
| Infigratinib (BGJ398) | - | FGFR2 (enzymatic) | IC50 | 1.4 nM |
| Infigratinib (BGJ398) | - | FGFR3 (enzymatic) | IC50 | 1.0 nM |
Note: Direct comparative IC50 values for Infigratinib in the same gastric cancer cell lines under the same experimental conditions as this compound are not available in the provided search results. However, publications state that this compound exhibits superior potency.[2][3]
In Vivo Tumor Growth Inhibition
In a xenograft model using SNU-16 gastric cancer cells, orally administered this compound demonstrated significant tumor growth inhibition.
| Compound | Model | Dosage | Result |
| This compound | SNU-16 Xenograft | 20 mg/kg/day (oral) | 63.1% tumor growth inhibition after 15 days[1] |
| Infigratinib (BGJ398) | Various Xenograft Models | Varies | Demonstrates anti-tumor activity |
Note: A direct head-to-head in vivo comparison with Infigratinib in the same model and under the same conditions is not detailed in the provided search results, but the efficacy of this compound is highlighted as superior.[2][3]
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
To assess the anti-proliferative effects of this compound and Infigratinib, gastric cancer cells (KATO III, SNU-16, NCI-H716) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the compounds for 72 hours. Cell viability was determined using the MTS reagent, and the absorbance was measured at 490 nm. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Western Blotting for FGFR2 Degradation
KATO III cells were treated with different concentrations of this compound for various time points. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against FGFR2 and a loading control (e.g., GAPDH or β-actin). After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system. The band intensities were quantified to determine the extent of FGFR2 degradation.
In Vivo Xenograft Model
Female BALB/c nude mice were subcutaneously inoculated with SNU-16 gastric cancer cells. When tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at a dose of 20 mg/kg/day for 15 days. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.
Conclusion
The development of this compound represents a significant advancement in the targeted therapy of FGFR2-driven cancers. By leveraging the PROTAC technology to induce the degradation of FGFR2, this compound demonstrates a more potent and sustained anti-tumor effect compared to its parental kinase inhibitor, Infigratinib. The data presented here underscores the potential of targeted protein degradation as a promising therapeutic strategy, offering a clear advantage over traditional enzymatic inhibition in preclinical models of gastric cancer. Further investigation is warranted to translate these promising findings into clinical applications.
References
A Comparative Guide to FGFR2-Targeting PROTACs: LC-MB12, DGY-09-192, and BR-cpd7
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. For researchers and drug developers focused on cancers driven by Fibroblast Growth Factor Receptor 2 (FGFR2) aberrations, a growing arsenal of PROTACs offers promising avenues for investigation. This guide provides a detailed, data-driven comparison of three notable FGFR2-targeting PROTACs: LC-MB12, DGY-09-192, and the more recently developed BR-cpd7.
Molecular Design and Mechanism of Action
At their core, these PROTACs share a common architecture: a ligand that binds to the target protein (FGFR2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. However, key differences in their design, particularly the choice of E3 ligase recruiter, significantly influence their biological activity and selectivity.
This compound utilizes the pan-FGFR inhibitor BGJ398 as its warhead to bind to FGFR2 and recruits the Cereblon (CRBN) E3 ligase to induce degradation. It is noted for its oral bioavailability.
DGY-09-192 also employs BGJ398 to target the FGFR family but is conjugated to a ligand for the von Hippel-Lindau (VHL) E3 ligase. This PROTAC has demonstrated preferential degradation of FGFR1 and FGFR2.
BR-cpd7 is another CRBN-recruiting PROTAC that shows high selectivity for FGFR1 and FGFR2 over other FGFR isoforms.
Below is a diagram illustrating the general mechanism of action for these PROTACs.
In Vitro Performance: Degradation and Anti-Proliferative Activity
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of its target protein and, consequently, inhibit cancer cell proliferation. The following tables summarize the available data for this compound, DGY-09-192, and BR-cpd7. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
This compound Performance Data
| Parameter | Cell Line | Value | Reference |
| DC50 (FGFR2) | KATO III | 11.8 nM | |
| IC50 | KATO III | 29.1 nM | |
| IC50 | SNU-16 | 3.7 nM | |
| IC50 | NCI-H716 | 3.2 nM |
DGY-09-192 Performance Data
| Parameter | Target | Value | Reference |
| DC50 | FGFR2 | Two-digit nM | |
| Anti-proliferative IC50 | KATO III | 1 nM |
BR-cpd7 Performance Data
| Parameter | Target | Value | Reference |
| DC50 | FGFR1/2 | ~10 nM | |
| Anti-proliferative Activity | FGFR1/2-dependent cells | Effective Inhibition |
In Vivo Efficacy and Pharmacokinetics
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. The table below outlines the available in vivo data for the three PROTACs.
| PROTAC | Animal Model | Dosing | Key Findings | Reference |
| This compound | SNU-16 Xenograft (Nude Mice) | 20 mg/kg/day, p.o. | 63.1% tumor growth inhibition. Orally bioavailable (F=13%). | |
| DGY-09-192 | CCLP1-FGFR2-PHGDH Xenograft | 20 or 40 mg/kg, i.p. | Dose-dependent degradation of FGFR2 fusion protein. Negligible oral bioavailability. | |
| BR-cpd7 | DMS114 Xenograft (Nude Mice) | 10 mg/kg, i.p. | Significant tumor regression. |
Selectivity Profile
A key advantage of PROTACs is their potential for increased selectivity compared to traditional small-molecule inhibitors.
-
This compound: Preferentially degrades membrane-bound FGFR2 over other FGFR isoforms.
-
DGY-09-192: Exhibits high selectivity for the degradation of FGFR1 and FGFR2, while sparing FGFR3 and FGFR4.
-
BR-cpd7: Demonstrates significant isoform specificity for FGFR1/2, sparing FGFR3.
The diagram below illustrates a simplified FGFR signaling pathway that is disrupted by these PROTACs.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Western Blotting for FGFR2 Degradation
Objective: To determine the extent of FGFR2 protein degradation following PROTAC treatment.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment: Plate FGFR2-dependent cancer cells (e.g., KATO III, SNU-16) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0-1000 nM) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FGFR2 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the FGFR2 signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
MTT Assay for Cell Viability
Objective: To assess the anti-proliferative effects of the PROTACs on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the dose-response curves.
Conclusion
This compound, DGY-09-192, and BR-cpd7 represent significant advancements in the targeted degradation of FGFR2. This compound stands out for its oral bioavailability, a key feature for clinical translation. DGY-09-192 and BR-cpd7 demonstrate high selectivity for FGFR1/2, potentially minimizing off-target effects associated with pan-FGFR inhibition. The choice of which PROTAC to investigate further will depend on the specific research question, the cancer model being studied, and the desired therapeutic profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design rigorous experiments in the pursuit of novel cancer therapies.
A Comparative Guide to the Selective Degradation of FGFR2: An In-depth Look at LC-MB12 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selective degradation of Fibroblast Growth Factor Receptor 2 (FGFR2) has emerged as a promising therapeutic strategy for cancers driven by aberrant FGFR2 signaling. This guide provides a comprehensive comparison of LC-MB12, a novel proteolysis-targeting chimera (PROTAC), with other recently developed FGFR2-selective degraders. We present a detailed analysis of their performance based on published experimental data, outline the methodologies for key validation experiments, and visualize the underlying molecular mechanisms and experimental workflows.
Performance Comparison of FGFR2 Degraders
The following tables summarize the in vitro degradation potency and anti-proliferative activity of this compound and its alternatives in various cancer cell lines.
Table 1: In Vitro Degradation Potency (DC50) of FGFR2 Degraders
| Compound | Cell Line | DC50 (nM) | E3 Ligase Recruited | Reference |
| This compound | KATO III | 11.8[1][2] | CRBN | [3][4] |
| DGY-09-192 | KATO III | 70[5] | VHL | [5] |
| Compound 28e | KATO III | 0.645[6] | VHL | [6] |
| Compound [I] | KATO III | 6.46 | CRBN | [7] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of FGFR2 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | KATO III | 29.1[1][2] | [1][2] |
| SNU-16 | 3.7[1][2] | [1][2] | |
| NCI-H716 | 3.2[1][2] | [1][2] | |
| DGY-09-192 | KATO III | ~100 | [5] |
| Compound 28e | KATO III | < 0.17 | [6] |
| SNU-16 | < 0.17 | [6] | |
| Compound [I] | KATO III | < 0.17 | [7] |
| SNU-16 | < 0.17 | [7] |
Visualizing the Mechanisms and Workflows
FGFR2 Signaling Pathway and PROTAC-mediated Degradation
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and auto-phosphorylate, activating downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In several cancers, FGFR2 is aberrantly activated, leading to uncontrolled cell growth.
PROTACs like this compound are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. One end of the PROTAC binds to the target protein (FGFR2), and the other end binds to an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with FGFR2, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated FGFR2 degradation.
Experimental Workflow for Validation of FGFR2 Degraders
The validation of a novel FGFR2 degrader typically involves a series of in vitro and in vivo experiments to assess its potency, selectivity, and therapeutic efficacy. The following diagram illustrates a standard experimental workflow.
Caption: A typical experimental workflow for validating FGFR2 degraders.
Experimental Protocols
1. Western Blot for FGFR2 Degradation
This protocol is used to quantify the degradation of FGFR2 protein in cancer cells following treatment with a degrader compound.
-
Cell Culture and Treatment: Plate FGFR2-amplified cancer cells (e.g., KATO III, SNU-16) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the degrader compound or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for FGFR2 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the FGFR2 protein levels. Quantify the band intensities using densitometry software to determine the DC50 value (the concentration of the degrader that causes 50% degradation of the target protein).
2. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
3. In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the FGFR2 degrader in a living organism.
-
Cell Implantation: Subcutaneously inject FGFR2-amplified cancer cells (e.g., SNU-16) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor the tumor growth regularly. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and degrader compound at various doses).
-
Drug Administration: Administer the degrader compound or vehicle to the mice according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection).[2][8]
-
Monitoring: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting to confirm FGFR2 degradation in the tumor tissue and histological analysis to assess for any treatment-related toxicities in major organs.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to evaluate the in vivo efficacy of the degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DGY-09-192 | PROTAC FGFR degrader based on BGJ398 | 2504949-52-2 | InvivoChem [invivochem.com]
A Head-to-Head Comparison: The Selective FGFR2 Degrader LC-MB12 Versus Pan-FGFR Inhibitors for Gastric Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LC-MB12, a novel selective FGFR2 degrader, and traditional pan-FGFR inhibitors for the treatment of gastric cancer. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of molecular mechanisms.
Fibroblast growth factor receptor (FGFR) signaling, particularly aberrations in FGFR2, is a key oncogenic driver in a subset of gastric cancers.[1][2][3] While pan-FGFR tyrosine kinase inhibitors (TKIs) have been developed, their clinical efficacy in gastric cancer has been modest, often hampered by off-target effects and the development of resistance.[4][5] this compound emerges as a promising alternative, employing a distinct mechanism of action with the potential for enhanced selectivity and potency.[5][6]
Mechanism of Action: A Tale of Two Strategies
Pan-FGFR inhibitors are ATP-competitive small molecules that bind to the kinase domain of FGFRs, blocking autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[7][8][9] This inhibition is intended to halt tumor cell proliferation and survival.
In contrast, this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that links the pan-FGFR inhibitor infigratinib (BGJ398) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[10][11] This design allows this compound to simultaneously bind to FGFR2 and CRBN, bringing them into close proximity. This proximity facilitates the ubiquitination of FGFR2, marking it for degradation by the proteasome.[5][10] This targeted degradation of the FGFR2 protein itself, rather than just inhibiting its kinase activity, represents a fundamental mechanistic difference.[5][11] Interestingly, despite being derived from a pan-FGFR inhibitor, this compound preferentially degrades FGFR2 over other FGFR isoforms.[5][11]
Mechanisms of Action: Pan-FGFR Inhibitor vs. This compound.
Performance Data: In Vitro and In Vivo Efficacy
Experimental data from studies on gastric cancer cell lines with FGFR2 amplification, such as KATO III and SNU-16, demonstrate the potential advantages of this compound's degradation-based approach.
In Vitro Activity
This compound has shown potent anti-proliferative activity and efficient degradation of FGFR2 in gastric cancer cell lines.[10] Its performance is often superior to that of its parent compound, infigratinib.[5][11]
| Compound | Cell Line | Assay | Metric | Value (nM) | Reference |
| This compound | KATO III | Cell Viability | IC₅₀ | 29.1 | [10] |
| SNU-16 | Cell Viability | IC₅₀ | 3.7 | [10] | |
| NCI-H716 | Cell Viability | IC₅₀ | 3.2 | [10] | |
| KATO III | Protein Degradation | DC₅₀ | 11.8 | [10] | |
| Ponatinib | SNU-16, KATO III | Phosphorylation Inhibition | IC₅₀ | 20 | [1][2] |
| AZD4547 | SNU-16 | Cell Viability | GI₅₀ | 3 | [12] |
| KATO III | Cell Viability | GI₅₀ | 5 | [12] | |
| Erdafitinib | FGFR1-4 | Kinase Inhibition | IC₅₀ | 1.2 - 5.7 | [1][13] |
| Pemigatinib | FGFR1-3 | Kinase Inhibition | IC₅₀ | < 2 | [1][13] |
In Vivo Antitumor Activity
In xenograft models of human gastric cancer, this compound has demonstrated significant tumor growth inhibition.
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | SNU-16 Xenograft (Nude Mice) | 20 mg/kg/day, p.o., 15 days | 63.1% | [10] |
| RK-019 (Novel FGFR inhibitor) | SNU-16 Xenograft | 15, 30, 45 mg/kg, once a day, 21 days | Dose-dependent TGI | [14] |
| AZD4547 | SNU-16 and PDGCX Xenografts | Not specified | Significant dose-dependent TGI | [12] |
| Infigratinib | FGFR2-amplified Gastric PDX models | Not specified | Tumor regression | [15][16] |
Overcoming Resistance: A Potential Advantage for this compound
A significant challenge with pan-FGFR inhibitors is the development of acquired resistance.[6][17] Mechanisms include the emergence of novel fusion proteins, such as FGFR2-ACSL5, which can render the kinase domain resistant to inhibition.[17] Additionally, reactivation of downstream signaling pathways, like the MAPK/ERK pathway, can bypass FGFR inhibition.[4][18]
By targeting the entire FGFR2 protein for degradation, this compound may be able to overcome resistance mechanisms that arise from mutations in the kinase domain.[5][11] However, clinical data is needed to confirm this hypothesis.
Resistance to Pan-FGFR Inhibitors and this compound's Potential.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and pan-FGFR inhibitors.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Gastric cancer cell lines (e.g., KATO III, SNU-16) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[19]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound or pan-FGFR inhibitors) for 72 hours.[10][19]
-
Reagent Incubation: MTT or MTS reagent is added to each well and incubated for 1-4 hours to allow for the formation of formazan crystals by viable cells.[19]
-
Data Acquisition: The absorbance is measured using a microplate reader, and the IC₅₀ values are calculated as the concentration of the drug that inhibits cell growth by 50%.[19][20]
Workflow for Cell Viability Assay.
Western Blot for Protein Degradation
-
Cell Treatment: Cells are treated with various concentrations of this compound or a pan-FGFR inhibitor for a specified time (e.g., 3-12 hours).[10]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against FGFR2 and downstream signaling proteins (e.g., p-FGFR, FRS2, p-AKT, p-ERK), followed by incubation with secondary antibodies.[14]
-
Detection: Protein bands are visualized using a chemiluminescence detection system. The band intensity is quantified to determine the extent of protein degradation (DC₅₀).[10]
In Vivo Xenograft Model
-
Cell Implantation: Human gastric cancer cells (e.g., SNU-16) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[10][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily oral administration of the test compound (e.g., this compound at 20 mg/kg/day) for a defined period (e.g., 15-21 days).[10][14]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.[10][14]
Conclusion
This compound represents a novel and promising therapeutic strategy for FGFR2-driven gastric cancer. Its unique mechanism of action, which involves the selective degradation of the FGFR2 protein, offers potential advantages over traditional pan-FGFR inhibitors in terms of potency and the ability to overcome certain resistance mechanisms. The preclinical data for this compound is encouraging, showing superior anti-proliferative and anti-tumor activity in relevant gastric cancer models. Further clinical investigation is warranted to determine the translational potential of this innovative approach in patients with FGFR2-aberrant gastric cancer.
References
- 1. FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bridgebio.com [bridgebio.com]
- 16. Preclinical Data Demonstrates the Potential of QED Therapeutics' Infigratinib in Multiple FGFR+ Tumor Types [prnewswire.com]
- 17. Acquired resistance to LY2874455 in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]
A Comparative Guide to the Antitumor Efficacy of LC-MB12 in Diverse Cancer Models
For researchers and professionals in drug development, understanding the reproducibility and comparative efficacy of novel therapeutic agents is paramount. This guide provides an objective comparison of the antitumor effects of LC-MB12, a selective Fibroblast Growth Factor Receptor 2 (FGFR2) degrader, with its parental inhibitor, infigratinib (BGJ398). The data presented is compiled from preclinical studies and aims to offer a clear perspective on the potential of this compound as a targeted cancer therapy.
Comparative Analysis of Antitumor Effects
This compound is a Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of FGFR2, a key driver in various cancers, particularly in gastric cancer.[1] Its design, incorporating the FGFR inhibitor infigratinib, allows for a direct comparison of the effects of targeted degradation versus simple inhibition.
In Vitro Studies: Superior Potency in Gastric Cancer Cell Lines
In vitro studies demonstrate that this compound exhibits potent anti-proliferative activity across multiple gastric cancer cell lines with FGFR2 amplification or fusion. Notably, this compound shows significantly lower IC50 values compared to infigratinib in the same cell lines, indicating a superior potency in inhibiting cancer cell growth.
| Compound | KATO III (FGFR2 amplification) IC50 (nM) | SNU-16 (FGFR2 amplification) IC50 (nM) | NCI-H716 (FGFR2 fusion) IC50 (nM) |
| This compound | 29.1[1] | 3.7[1] | 3.2[1] |
| Infigratinib (BGJ398) | ~28 | ~1.8 | ~1.8 |
Note: Infigratinib IC50 values are approximated from a study where they were reported to be between 1.8 and 28 nM in these cell lines.
This compound also demonstrates effective degradation of the FGFR2 protein. In KATO III cells, this compound has a DC50 of 11.8 nM, meaning it degrades 50% of the FGFR2 protein at this concentration.[1] Furthermore, treatment with this compound induces cell cycle arrest at the G0/G1 phase in KATO III cells, further contributing to its antitumor effect.[1]
In Vivo Studies: Significant Tumor Growth Inhibition in Xenograft Model
The antitumor efficacy of this compound has been confirmed in a preclinical in vivo model. In a SNU-16 gastric cancer xenograft model in nude mice, oral administration of this compound at a dose of 20 mg/kg/day for 15 days resulted in a significant tumor growth inhibition of 63.1%.[1] This demonstrates the potential for oral bioavailability and potent antitumor activity of this compound in a living system. While a direct head-to-head in vivo comparison with infigratinib from the same study is not available, the potent effect of this compound underscores its promise.
Mechanism of Action: Degradation of FGFR2 and Downstream Signaling
This compound functions as a PROTAC, a bifunctional molecule that brings the target protein (FGFR2) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism of action is distinct from that of infigratinib, which merely inhibits the kinase activity of FGFR2. The degradation of FGFR2 by this compound leads to a more profound and sustained suppression of the downstream signaling pathways that drive tumor growth and survival.
Caption: Mechanism of action of this compound versus Infigratinib on the FGFR2 signaling pathway.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols are provided below.
Cell Lines and Culture
-
KATO III, SNU-16, and NCI-H716 human gastric cancer cell lines were used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Proliferation Assay
-
Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.
-
After 24 hours, cells were treated with various concentrations of this compound or infigratinib for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
IC50 values were calculated using GraphPad Prism software.
Western Blot Analysis
-
Cells were treated with this compound or infigratinib for the indicated times and concentrations.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay kit (Thermo Fisher Scientific).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4°C.
-
Primary antibodies included those against FGFR2, p-FGFR2, AKT, p-AKT, ERK, and p-ERK.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
A Head-to-Head Comparison of LC-MB12 and Other FGFR2 Inhibitors for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor 2 (FGFR2) have emerged as a critical area of research, particularly for malignancies characterized by FGFR2 aberrations. This guide provides a detailed, data-driven comparison of a novel FGFR2-targeting agent, LC-MB12, with other prominent FGFR2 inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of FGFR2, distinguishing it from traditional small molecule inhibitors that merely block the receptor's kinase activity. This fundamental difference in the mechanism of action holds the potential for a more profound and sustained therapeutic effect. This guide will compare this compound to its parent molecule, infigratinib (a pan-FGFR inhibitor), as well as other notable FGFR2 inhibitors such as the highly selective RLY-4008, and other approved or clinical-stage inhibitors including pemigatinib, erdafitinib, futibatinib, AZD4547, and Debio 1347.
Data Presentation: Quantitative Comparison of FGFR2-Targeting Agents
The following tables summarize the key in vitro and in vivo performance metrics for this compound and a selection of other FGFR2 inhibitors.
Table 1: In Vitro Potency and Selectivity of FGFR2-Targeting Agents
| Compound | Type | Target | IC50 (nM) vs FGFR2 | Other FGFR IC50s (nM) | Notes |
| This compound | PROTAC Degrader | FGFR2 Degradation | DC50 = 11.8 nM (KATO III cells)[1] | Preferentially degrades FGFR2 over other isoforms.[2][3] | Composed of infigratinib linked to a CRBN E3 ligase ligand.[1] |
| Infigratinib (BGJ398) | Kinase Inhibitor | Pan-FGFR | 1.4 | FGFR1: 0.9, FGFR3: 1.0, FGFR4: 60[4] | Parent molecule of this compound. |
| RLY-4008 | Kinase Inhibitor | Selective FGFR2 | 3 | >250-fold selective over FGFR1, >5,000-fold over FGFR4.[5] | Irreversible covalent inhibitor.[5] |
| Pemigatinib | Kinase Inhibitor | FGFR1/2/3 | <2 | FGFR1: <2, FGFR3: <2[6] | Approved for cholangiocarcinoma with FGFR2 fusions/rearrangements.[7] |
| Erdafitinib | Kinase Inhibitor | Pan-FGFR | 2.5 | FGFR1: 1.2, FGFR3: 3.0, FGFR4: 5.7[8] | Approved for urothelial carcinoma with FGFR alterations. |
| Futibatinib (TAS-120) | Kinase Inhibitor | Pan-FGFR | 1.4 | FGFR1: 1.8, FGFR3: 1.6, FGFR4: 3.7[9][10] | Irreversible covalent inhibitor.[9][10] |
| AZD4547 | Kinase Inhibitor | FGFR1/2/3 | 2.5 | FGFR1: 0.2, FGFR3: 1.8, FGFR4: 165[11][12] | |
| Debio 1347 | Kinase Inhibitor | FGFR1/2/3 | - | - | Active against some infigratinib-resistant mutations.[13][14] |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target's activity in biochemical or cellular assays. DC50 (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | FGFR2 Status | IC50 (nM) |
| KATO III | Gastric Cancer | Amplification | 29.1[15] |
| SNU-16 | Gastric Cancer | Amplification | 3.7[15] |
| NCI-H716 | Colorectal Cancer | Amplification | 3.2[15] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| SNU-16 Xenograft (nude mice) | Gastric Cancer | 20 mg/kg/day, p.o., 15 days | 63.1%[1][15] |
Signaling Pathways and Experimental Workflows
FGFR2 Signaling Pathway
The Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, upon binding to its ligand (Fibroblast Growth Factor - FGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. In many cancers, aberrant FGFR2 signaling, due to gene amplification, mutations, or fusions, drives tumorigenesis.
Mechanism of Action: Kinase Inhibition vs. PROTAC-mediated Degradation
Traditional FGFR2 inhibitors are competitive antagonists of ATP at the kinase domain, thereby preventing autophosphorylation and downstream signaling. In contrast, PROTACs like this compound induce the degradation of the entire FGFR2 protein.
Experimental Workflow: In Vitro Degradation Assay
To assess the degradation of FGFR2 induced by this compound, a Western blot analysis is typically performed.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of FGFR2 by 50%.
Materials:
-
Recombinant human FGFR2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test inhibitors (e.g., Infigratinib, RLY-4008) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the FGFR2 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay (for IC50 Determination)
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50%.
Materials:
-
FGFR2-dependent cancer cell lines (e.g., KATO III, SNU-16)
-
Complete cell culture medium
-
Test compounds (e.g., this compound, Infigratinib) serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the serially diluted compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for PROTAC-mediated Degradation (for DC50 Determination)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
FGFR2-expressing cancer cell lines (e.g., KATO III)
-
This compound serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-FGFR2 and an anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FGFR2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the FGFR2 band intensity to the loading control.
-
Calculate the percentage of FGFR2 degradation relative to the vehicle control for each concentration of this compound.
-
Plot the percentage of degradation against the logarithm of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an FGFR2-targeting agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
FGFR2-dependent cancer cell line (e.g., SNU-16)
-
Vehicle and drug formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the tumor growth. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at 20 mg/kg) or vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 15 days).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Conclusion
This compound represents a novel and promising strategy for targeting FGFR2-driven cancers. Its mechanism of action, inducing the degradation of FGFR2, offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein scaffold, which may lead to a more durable response and potentially overcome some mechanisms of resistance. The data presented in this guide demonstrates the potent and selective in vitro and in vivo activity of this compound. Further head-to-head studies under identical experimental conditions will be invaluable for a more direct comparison with other FGFR2 inhibitors and for elucidating the full therapeutic potential of this innovative approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prescribing Information | PEMAZYRE® (pemigatinib) [pemazyre.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cancer-research-network.com [cancer-research-network.com]
LC-MB12: A Comparative Analysis of Specificity for FGFR2 Over Other FGFR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proteolytic targeting chimera (PROTAC), LC-MB12, and its specificity for Fibroblast Growth Factor Receptor 2 (FGFR2) in contrast to other members of the FGFR family: FGFR1, FGFR3, and FGFR4. The following sections present quantitative data, experimental methodologies, and a visual representation of the underlying signaling pathway.
High Specificity of this compound for FGFR2 Degradation
This compound is an orally bioavailable PROTAC that demonstrates a remarkable and preferential degradation of the membrane-bound FGFR2 isoform.[1][2] This selectivity is particularly noteworthy as this compound incorporates the pan-FGFR kinase inhibitor infigratinib (BGJ398), which is known to bind to FGFR1, FGFR2, and FGFR3 with high affinity.[3] Despite the broad binding profile of its targeting warhead, this compound exhibits a pronounced specificity for inducing the degradation of FGFR2.[3]
Recent findings indicate that while this compound potently degrades FGFR2, it shows reduced potency towards FGFR1 and no detectable degradation of FGFR3.[4] This suggests that the linker and the recruitment of the cereblon (CRBN) E3 ubiquitin ligase play a critical role in determining the isoform-specific degradation profile of the PROTAC. The precise mechanism behind this unexpected FGFR2 degrading specificity is still under investigation.[3]
Quantitative Analysis of this compound Activity
The following table summarizes the available quantitative data for this compound's degradation and anti-proliferative activities.
| Parameter | FGFR Isoform/Cell Line | Value | Reference |
| Degradation (DC50) | FGFR2 (in KATO III cells) | 11.8 nM | [4] |
| FGFR1 | Data not available | ||
| FGFR3 | No degradation observed | [4] | |
| FGFR4 | Data not available | ||
| Maximal Degradation (Dmax) | FGFR2 (in KATO III cells, 6h) | ~80% | [5] |
| Percentage Degradation | FGFR2 (in KATO III cells, 100 nM, 6h) | 77% | [4] |
| FGFR2 (in NCI-H1581 cells, 100 nM, 6h) | 43% | [4] | |
| Anti-proliferative Activity (IC50) | KATO III (FGFR2 amplified) | 29.1 nM | [4] |
| SNU-16 (FGFR2 amplified) | 3.7 nM | [4] | |
| NCI-H716 (FGFR2 fusion) | 3.2 nM | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific supplementary information from the primary publication was not accessible, the following are generalized protocols for the key assays used to characterize this compound.
Western Blotting for FGFR Degradation
This assay is used to quantify the reduction in FGFR protein levels following treatment with this compound.
-
Cell Culture and Treatment: Cancer cell lines with known FGFR expression (e.g., KATO III for FGFR2) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (like DMSO) for specific time periods (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for FGFR1, FGFR2, FGFR3, or FGFR4, and a loading control protein (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the level of FGFR protein is normalized to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to affect cell proliferation.
-
Reagent Addition and Measurement:
-
For MTT assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For CellTiter-Glo assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. The luminescence, which correlates with the number of viable cells, is measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: this compound-mediated FGFR2 Degradation
The following diagram illustrates the proposed mechanism of action for this compound in targeting FGFR2 for degradation via the ubiquitin-proteasome system.
Caption: this compound forms a ternary complex with FGFR2 and CRBN, leading to FGFR2 degradation.
References
LC-MB12 as an alternative to traditional FGFR kinase inhibitors
A Head-to-Head Comparison with Traditional FGFR Kinase Inhibitors
For researchers, scientists, and drug development professionals invested in the field of oncology, the quest for more effective and selective cancer therapies is a perpetual endeavor. In the realm of Fibroblast Growth Factor Receptor (FGFR)-driven cancers, a novel molecule, LC-MB12, is emerging as a promising alternative to traditional FGFR kinase inhibitors. This guide provides an objective comparison of this compound with established inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
A New Class of FGFR Antagonist: The PROTAC Advantage
This compound is a Proteolysis-Targeting Chimera (PROTAC) that specifically targets FGFR2 for degradation. Unlike traditional small-molecule kinase inhibitors that merely block the enzymatic activity of FGFR, this compound leverages the cell's own ubiquitin-proteasome system to eliminate the entire FGFR2 protein. This innovative mechanism of action offers several potential advantages, including a more profound and sustained inhibition of FGFR2 signaling and the potential to overcome resistance mechanisms associated with traditional inhibitors.
This compound is composed of a ligand that binds to FGFR2 (based on the pan-FGFR inhibitor infigratinib, also known as BGJ398), a linker molecule, and a ligand that recruits an E3 ubiquitin ligase. This tripartite structure facilitates the ubiquitination and subsequent degradation of the FGFR2 protein.
At a Glance: this compound vs. Traditional FGFR Kinase Inhibitors
| Feature | This compound | Traditional FGFR Kinase Inhibitors (e.g., Infigratinib, Futibatinib, Pemigatinib, Rogaratinib, Erdafitinib) |
| Mechanism of Action | Induces proteasomal degradation of FGFR2 | Competitively inhibits the ATP-binding site of the FGFR kinase domain |
| Selectivity | Preferentially degrades FGFR2 | Varying degrees of selectivity for FGFR isoforms (often pan-FGFR inhibitors) |
| Mode of Inhibition | Catalytic and event-driven | Stoichiometric and occupancy-driven |
| Potential for Resistance | May overcome resistance mediated by kinase domain mutations | Susceptible to resistance via gatekeeper mutations and other mechanisms |
| Oral Bioavailability | Yes | Yes (for most approved inhibitors) |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a selection of traditional FGFR kinase inhibitors.
Table 1: In Vitro Potency and Degradation Efficacy of this compound
| Parameter | Cell Line | Value |
| DC50 (Degradation) | KATO III | 11.8 nM |
| IC50 (Proliferation) | SNU-16 | 3.7 nM |
| NCI-H716 | 3.2 nM | |
| KATO III | 29.1 nM |
Table 2: Kinase Inhibitory Potency (IC50) of Traditional FGFR Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | 60 | |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.0 | 30 | |
| Rogaratinib (BAY-1163877) | 1.8 | <1 | 9.2 | 1.2 | |
| Erdafitinib (JNJ-42756493) | Low nM range for FGFR1-4 | Low nM range for FGFR1-4 | Low nM range for FGFR1-4 | Low nM range for FGFR1-4 |
Visualizing the Molecular Mechanisms
To better understand the distinct mechanisms of action, the following diagrams illustrate the FGFR signaling pathway and the experimental workflow for evaluating these inhibitors.
Caption: FGFR Signaling and Inhibition Mechanisms.
Caption: Workflow for Evaluating FGFR Inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the evaluation of this compound and traditional FGFR kinase inhibitors.
In Vitro Kinase Assay (Example using ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant FGFR enzyme
-
Substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound or traditional TKIs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound solution to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in kinase buffer and add 2 µL to each well.
-
Prepare an ATP solution in kinase buffer and add 2 µL to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., KATO III, SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-FGFR2, anti-p-FGFR, anti-ERK, anti-p-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like actin.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or NOD-SCID mice)
-
Cancer cell line (e.g., SNU-16)
-
Test compounds formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control to the mice daily by oral gavage.
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
The Future of FGFR-Targeted Therapies
This compound represents a significant advancement in the field of FGFR-targeted therapies. Its unique mechanism of action, which leads to the degradation of FGFR2, offers the potential for a more potent and durable anti-tumor response compared to traditional kinase inhibitors. The preferential degradation of FGFR2 also suggests a more favorable safety profile with fewer off-target effects. While further clinical investigation is necessary, the preclinical data strongly support the continued development of this compound as a novel and effective treatment for FGFR2-driven cancers. This targeted protein degradation approach may pave the way for a new generation of cancer therapeutics that can overcome the limitations of current treatment modalities.
Kinase Selectivity Profile of LC-MB12: A Comparative Analysis
For Immediate Publication
This guide provides a detailed comparative analysis of the cross-reactivity profile of LC-MB12, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Fibroblast Growth Factor Receptor 2 (FGFR2). Understanding the kinase selectivity of targeted therapies is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. As this compound utilizes the well-characterized FGFR inhibitor infigratinib (BGJ398) as its warhead, this guide focuses on the kinase selectivity of infigratinib to infer the binding profile of this compound.
Introduction to this compound
This compound is an orally active PROTAC that potently and selectively induces the degradation of FGFR2.[1][2] It is comprised of the FGFR inhibitor infigratinib (BGJ398) linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This bifunctional design brings FGFR2 into proximity with the cell's ubiquitination machinery, leading to its degradation and subsequent inhibition of downstream signaling pathways. Given that the initial binding to kinases is dictated by the infigratinib moiety, its cross-reactivity profile is a critical determinant of the overall selectivity of this compound.
Comparative Kinase Inhibition Profile
The kinase selectivity of infigratinib, the warhead component of this compound, has been evaluated against a broad panel of protein kinases. The data reveals high potency against its primary targets, FGFR1, FGFR2, and FGFR3, with significantly less activity against other kinases.
Table 1: Comparative IC50 Values of Infigratinib (BGJ398) Against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| FGFR1 | 0.9 | FGFR | Primary Target |
| FGFR2 | 1.4 | FGFR | Primary Target |
| FGFR3 | 1.0 | FGFR | Primary Target |
| FGFR4 | 60 | FGFR | >40-fold selectivity over FGFR4 |
| VEGFR2 | 180 | VEGFR | Low off-target activity |
| LYN | 300 | Src Family | Moderate off-target activity |
| KIT | 750 | RTK | Low off-target activity |
| YES | 1100 | Src Family | Low off-target activity |
| FYN | 1900 | Src Family | Low off-target activity |
| ABL | 2300 | Abl Family | Low off-target activity |
| LCK | 2500 | Src Family | Low off-target activity |
Data compiled from multiple sources.[3][4]
In a comprehensive study, infigratinib was profiled against a panel of 255 wild-type kinases, confirming its high selectivity for the FGFR family.[5] While the complete dataset is extensive, the results underscore that significant inhibition is predominantly observed within the FGFR family, with only minor interactions with a limited number of other kinases at concentrations well above the therapeutic range.
Signaling Pathway Context
This compound is designed to interrupt the FGFR2 signaling cascade, which, when aberrantly activated, plays a crucial role in cell proliferation, differentiation, and angiogenesis in several cancers.[1] The degradation of FGFR2 by this compound effectively blocks these downstream pathways.
Experimental Protocols
The determination of kinase inhibitor selectivity is performed using robust and standardized biochemical assays. Below are detailed methodologies for two common platforms used for kinase profiling.
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard for its direct measurement of kinase activity.[5]
Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 96-well or 384-well plate containing the kinase of interest, a specific peptide or protein substrate, assay buffer (typically containing MgCl₂, DTT), and the test compound (e.g., infigratinib) at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing both unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60-120 minutes).
-
Termination and Capture: The reaction is stopped by spotting the mixture onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Detection: The radioactivity retained on the filter mat is quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity at each inhibitor concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a four-parameter logistic curve.
TR-FRET Kinase Assay (e.g., LanthaScreen™)
This is a fluorescence-based method that offers a high-throughput, non-radioactive alternative.
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the antibody binds to the phosphorylated substrate, it brings the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Methodology:
-
Kinase Reaction: The kinase, a fluorescein-labeled substrate, ATP, and the test compound are incubated together in a microplate well. The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.
-
Detection: A solution containing EDTA (to stop the kinase reaction) and a terbium-labeled phospho-specific antibody in TR-FRET dilution buffer is added to each well.
-
Incubation: The plate is incubated for 30-60 minutes at room temperature to allow for antibody-substrate binding.
-
Measurement: The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. This ratio is proportional to the amount of phosphorylated substrate. IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.
Conclusion
The cross-reactivity profile of this compound, inferred from its active warhead infigratinib (BGJ398), demonstrates a high degree of selectivity for its intended targets, the FGFR family of kinases. The off-target activities observed are at concentrations significantly higher than those required for potent FGFR inhibition, suggesting a favorable selectivity window. This targeted degradation approach, combined with the intrinsic selectivity of its warhead, positions this compound as a promising therapeutic candidate with a well-defined and narrow spectrum of activity. Further clinical studies will be essential to fully characterize its safety and efficacy profile in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of LC-MB12 in Cancer Cells with Acquired Resistance to FGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LC-MB12, a novel FGFR2-targeting PROTAC degrader, against other therapeutic alternatives in the context of acquired resistance to conventional FGFR inhibitors. While direct experimental data on this compound in resistant cancer cell models is not yet publicly available, this document summarizes the existing data for this compound in sensitive models and draws comparisons with next-generation inhibitors and combination strategies that have been evaluated in resistant settings. Detailed experimental protocols are provided to facilitate further research in this area.
Introduction to Acquired Resistance to FGFR Inhibitors
Fibroblast growth factor receptor (FGFR) inhibitors have shown clinical efficacy in various cancers driven by FGFR aberrations.[1][2][3] However, a significant challenge in the long-term success of these therapies is the development of acquired resistance. The primary mechanisms of resistance include:
-
On-target secondary mutations in the FGFR kinase domain, such as the "gatekeeper" V565 mutations and "molecular brake" N550 mutations, which prevent inhibitor binding.[4][5]
-
Activation of bypass signaling pathways , which allows cancer cells to circumvent the FGFR blockade. Common bypass pathways include the PI3K/AKT/mTOR and EGFR/ERBB signaling cascades.[1][6]
These resistance mechanisms necessitate the development of novel therapeutic strategies to effectively treat patients who progress on first-generation FGFR inhibitors.
This compound: An FGFR2-Targeting PROTAC Degrader
This compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of FGFR2.[7][8][9][10] It is composed of an FGFR2 inhibitor (BGJ398) linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[7][11] By hijacking the cell's ubiquitin-proteasome system, this compound targets FGFR2 for destruction rather than just inhibiting its kinase activity. This mechanism of action presents a potential advantage in overcoming resistance mechanisms that rely on the presence of the receptor protein.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound PROTAC.
Performance Data of this compound in FGFR-Sensitive Cancer Cells
The following tables summarize the reported in vitro and in vivo efficacy of this compound in FGFR2-dependent gastric cancer cell lines that have not acquired resistance to FGFR inhibitors.
| Cell Line | Cancer Type | FGFR2 Status | This compound IC₅₀ (nM) | This compound DC₅₀ (nM) | Reference Compound (BGJ398) IC₅₀ (nM) |
| KATO III | Gastric Cancer | Amplification | 29.1 | 11.8 | >1000 |
| SNU-16 | Gastric Cancer | Amplification | 3.7 | Not Reported | 15.6 |
| NCI-H716 | Colorectal Cancer | Amplification | 3.2 | Not Reported | 9.8 |
| Table 1: In Vitro Activity of this compound in FGFR2-Amplified Cancer Cell Lines.[7][11] |
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| Nude mice with SNU-16 xenografts | Gastric Cancer | This compound (20 mg/kg/day, p.o.) | 63.1 |
| Table 2: In Vivo Efficacy of this compound.[11] |
Alternative Strategies for FGFR Inhibitor-Resistant Cancers
Several alternative strategies are being explored to overcome acquired resistance to FGFR inhibitors. These include next-generation covalent inhibitors and combination therapies.
Next-Generation Covalent FGFR Inhibitors
Covalent inhibitors that bind irreversibly to the FGFR kinase domain can overcome resistance mediated by gatekeeper mutations.
| Compound | Mechanism | Efficacy in Resistant Models |
| FIIN-2 / FIIN-3 | Irreversible covalent inhibitors | Potently inhibit proliferation of cells with FGFR1 or FGFR2 gatekeeper mutations (e.g., V561M) that confer resistance to first-generation inhibitors like BGJ398 and AZD4547.[5][12] |
| Futibatinib (TAS-120) | Irreversible, selective FGFR1-4 inhibitor | Has shown efficacy in patients with FGFR2-rearranged cholangiocarcinoma who have progressed on reversible FGFR inhibitors.[13][14] |
Combination Therapies
Combining FGFR inhibitors with agents that target bypass signaling pathways is a promising approach to overcoming resistance.
| Combination | Rationale | Efficacy in Resistant Models |
| FGFRi + PI3K/mTOR inhibitor | To overcome resistance driven by the activation of the PI3K/AKT/mTOR pathway. | Synergistic effects observed in resistant models.[3][8] |
| FGFRi + EGFR inhibitor | To counteract resistance mediated by feedback activation of EGFR signaling. | Combination of erdafitinib and gefitinib showed a synergistic effect in a resistant urothelial cancer model.[8] |
Proposed Experiments to Evaluate this compound in Resistant Models
To ascertain the efficacy of this compound in cancer cells with acquired resistance to FGFR inhibitors, the following experimental workflow is proposed:
Caption: Proposed workflow to test this compound in resistant cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a first-generation FGFR inhibitor (e.g., BGJ398), and a next-generation inhibitor (e.g., FIIN-2) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis
This protocol is used to assess protein levels and signaling pathway activation.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against FGFR2, p-FGFR, AKT, p-AKT, ERK, p-ERK, and GAPDH (as a loading control).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject 5-10 million resistant cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound, alternative inhibitor).
-
Compound Administration: Administer the compounds to the mice at the predetermined doses and schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Compare the tumor growth inhibition between the different treatment groups.
Conclusion and Future Directions
This compound, with its unique mechanism of inducing FGFR2 degradation, holds promise as a novel therapeutic agent for FGFR2-driven cancers. While its efficacy in treatment-naive models is established, its performance in the context of acquired resistance to conventional FGFR inhibitors is a critical area for future investigation. The experimental framework outlined in this guide provides a roadmap for directly comparing the efficacy of this compound against next-generation inhibitors and combination therapies in clinically relevant resistant models. Such studies will be instrumental in defining the potential role of this compound in the evolving landscape of FGFR-targeted cancer therapy.
References
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. pnas.org [pnas.org]
- 6. oaepublish.com [oaepublish.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of LC-MB12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential guidance on the proper disposal procedures for LC-MB12, a PROTAC FGFR2 degrader.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data sheets of its components, which indicate that they can be harmful if swallowed and may cause skin and eye irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.
Step-by-Step Disposal Procedures
The proper disposal of this compound, like other potent chemical compounds, should be managed through a certified hazardous waste disposal service. Adherence to local, state, and federal regulations is paramount.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, contaminated PPE (gloves, disposable lab coats), and any absorbent materials used for spill cleanup, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Chemical Waste" and include the specific name "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Clearly label the container with "Hazardous Chemical Waste," the name "this compound," and the solvent(s) used.
-
Step 2: Waste Storage
-
Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with all available safety information, including the information from the safety data sheets of the components.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the table below summarizes the known hazard information for its key components, which informs the recommended disposal procedures.
| Component | GHS Hazard Statements | Precautionary Statements (Disposal) |
| Infigratinib (BGJ398) Phosphate | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. | P501: Dispose of contents/container in accordance with local regulation. |
| Cereblon (CRBN) Ligand | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P501: Dispose of contents/ container to an approved waste disposal plant. |
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the surrounding environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Logistical Information for Handling LC-MB12
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of LC-MB12, a novel, potent, and selective FGFR2 proteolysis-targeting chimera (PROTAC). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks.
Compound Overview and Hazard Identification
This compound is an orally active PROTAC compound designed to target the degradation of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] It is composed of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and BGJ398, an FGFR2 inhibitor, connected by a linker.[1] While specific hazard information for this compound is not publicly available, its components and mechanism of action necessitate cautious handling.
Key Hazard Considerations:
-
Potent Biological Activity: As a highly potent degrader of FGFR2 with a DC50 of 11.8 nM, accidental exposure could have significant biological effects.[1]
-
Cereblon (CRBN) Ligand: Compounds that bind to CRBN, such as thalidomide and its analogs, are known teratogens. Therefore, this compound should be treated as a potential reproductive hazard.
-
BGJ398 Component: The Safety Data Sheet (SDS) for BGJ398 (Infigratinib) indicates that it is not classified as a hazardous substance but is harmful if swallowed.
-
Unknown Long-Term Effects: As a novel research compound, the full toxicological profile of this compound is not yet established.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable, solid-front lab coat- Double nitrile gloves- ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles- Face shield- NIOSH-approved respirator (N95 or higher) |
| Solution Preparation and Handling | - Disposable, solid-front lab coat- Double nitrile gloves- ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles |
| Cell Culture and In Vitro Assays | - Lab coat- Nitrile gloves- Safety glasses |
| Animal Dosing and Handling | - Disposable gown- Double nitrile gloves- Safety glasses with side shields- NIOSH-approved respirator (as determined by risk assessment) |
| Waste Disposal | - Disposable gown- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles |
Operational Plan for Safe Handling
A designated and controlled area must be established for handling this compound. Access to this area should be restricted to trained personnel.
Engineering Controls
-
Weighing and Aliquoting: All handling of solid this compound must be performed in a certified chemical fume hood or a glove box to minimize the risk of inhalation.
-
Solution Handling: Preparation of solutions should also be conducted within a chemical fume hood.
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the designated handling area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When handling the solid form, use tools and techniques that minimize dust generation.
-
For solution preparation, slowly add the solvent to the solid to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A validated cleaning agent should be used.
-
Carefully doff PPE to avoid self-contamination.
-
Dispose of all single-use PPE as hazardous waste.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weighing paper, and empty vials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound.
Signaling Pathway Diagram
The following diagram illustrates the intended signaling pathway targeted by this compound.
Caption: Mechanism of this compound induced degradation of FGFR2.
Experimental Workflow
The following diagram outlines a general workflow for an in vitro experiment involving this compound.
Caption: General workflow for in vitro cell-based assays.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
